8-Azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNGEUJXLXFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331317 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-64-7 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZASPIRODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Azaspiro[4.5]decane: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaspiro[4.5]decane is a saturated heterocyclic amine that serves as a core structural motif in a variety of biologically active molecules. Its rigid, three-dimensional spirocyclic system imparts unique conformational constraints that are of significant interest in medicinal chemistry for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental methodologies related to this compound. Detailed protocols for its synthesis, analysis, and the investigation of its derivatives' biological activities are presented, with a focus on the modulation of key signaling pathways.
Chemical Properties and Structure
This compound, a bicyclic compound with a shared carbon atom, possesses a unique spatial arrangement that influences its physical and chemical characteristics.
Structural Identifiers
The unambiguous identification of this compound is established through various chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 176-64-7[1] |
| Molecular Formula | C₉H₁₇N[1][2] |
| SMILES | C1CCC2(C1)CCNCC2[3] |
| InChI | InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2[1] |
| InChIKey | AXMNGEUJXLXFRY-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 139.24 g/mol | [1][4] |
| Boiling Point | 205.7 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Refractive Index | 1.496 | [2] |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 12 Ų | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, as well as for the investigation of the biological activity of its derivatives.
Synthesis of this compound via Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of a suitable spiroketone precursor. The following protocol is adapted from established procedures for the reductive amination of ketones.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decan-8-one (precursor, can be synthesized from 4-piperidone)
-
Ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in methanol)
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous methanol (B129727) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for extraction and purification
Procedure:
-
To a solution of 1,4-Dioxa-8-azaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous methanol or dichloromethane (10 mL/mmol), add an excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (1.5-2.0 equivalents of sodium triacetoxyborohydride or sodium cyanoborohydride) in portions. Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.
Analytical Methods
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR (Proton NMR):
-
The spectrum is expected to show broad multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the cyclopentane (B165970) and piperidine (B6355638) rings. The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 NMR):
-
The spectrum will show distinct signals for each of the non-equivalent carbon atoms in the molecule. The spiro carbon atom will have a characteristic chemical shift.
GC-MS is used to determine the purity of this compound and to identify its fragmentation pattern.
GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1-10 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Expected Fragmentation Pattern:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 139. Fragmentation will likely involve the loss of alkyl fragments from the cyclopentane and piperidine rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to characteristic fragment ions.
Biological Activity Assays for this compound Derivatives
Derivatives of this compound have shown significant biological activity. For instance, the compound Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) has been shown to inhibit the STAT3 and Akt signaling pathways. The following are general protocols to assess such activities.
This protocol is used to determine the effect of a test compound on the phosphorylation status of STAT3 and Akt, which is indicative of their activation.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma or hepatocellular carcinoma cells).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay directly measures the enzymatic activity of Akt.
Materials:
-
Cell lysate containing Akt.
-
Akt-specific antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Kinase assay buffer.
-
Recombinant Akt substrate (e.g., GSK-3α).
-
ATP solution (can be radiolabeled [γ-³²P]ATP for radioactive detection or non-labeled for detection with a phospho-specific antibody).
-
SDS-PAGE sample buffer.
Procedure:
-
Immunoprecipitation of Akt:
-
Incubate cell lysate with an Akt-specific antibody.
-
Add protein A/G agarose beads to capture the antibody-Akt complex.
-
Wash the beads to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the recombinant Akt substrate and ATP solution.
-
Incubate at 30°C for 30 minutes.
-
-
Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody for the substrate.
-
Signaling Pathways and Logical Relationships
Derivatives of this compound, such as Atiprimod, have been shown to exert their biological effects by modulating key cellular signaling pathways. One such pathway involves the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt).
Caption: Signaling pathway inhibited by an this compound derivative (Atiprimod).
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its unique structural and chemical properties make it an attractive starting point for the development of novel therapeutic agents targeting a range of diseases. The experimental protocols and biological insights provided in this guide serve as a foundational resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.
References
An In-depth Technical Guide to the Physicochemical Properties of 8-Azaspiro[4.5]decane (CAS Number: 176-64-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical data for 8-Azaspiro[4.5]decane, identified by the CAS number 176-64-7. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Chemical Identity
-
CAS Number: 176-64-7
-
IUPAC Name: this compound
-
Synonyms: Azaspirodecane, 4,4-Tetramethylenepiperidine, Spiro[cyclopentane-1,4'-piperidine]
-
Molecular Formula: C₉H₁₇N[1]
-
Molecular Weight: 139.24 g/mol [1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions.
| Property | Value | Data Type | Source |
| Molecular Weight | 139.24 g/mol | Calculated | [1] |
| Boiling Point | 205.7°C at 760 mmHg | Experimental | |
| Density | 0.94 g/cm³ | Experimental | |
| Melting Point | Not available | - | - |
| pKa | 11.17 ± 0.20 | Predicted | |
| LogP (Octanol-Water Partition Coefficient) | 2.3 | Predicted | [1] |
| Appearance | Liquid (at standard conditions) | - | Inferred from boiling point |
| Solubility | Sparingly soluble in water; likely soluble in organic solvents. | Qualitative |
Experimental Protocols
3.1. Melting Point Determination (for solid derivatives or salts)
A precise melting point is a crucial indicator of a substance's purity.[2] The capillary method using a melting point apparatus is a standard procedure.[2][3][4]
-
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[2] Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C.[5]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[2][3][4]
-
Procedure:
-
Ensure the sample is dry and finely powdered using a mortar and pestle.[3]
-
Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
-
Place the capillary tube in the heating block of the melting point apparatus.[2]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[2]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.[2][4]
-
For unknown substances, a preliminary, faster heating rate can be used to determine an approximate melting range, followed by a slower, more accurate measurement.[6]
-
3.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured. The micro-capillary method is suitable for small sample volumes.
-
Apparatus: Thiele tube or other heating bath, thermometer, small test tube, capillary tube (sealed at one end), and a rubber band or wire for attachment.[7]
-
Procedure:
-
Add a small amount of the liquid (a few milliliters) to the small test tube.[8]
-
Place the capillary tube, with its open end down, into the liquid in the test tube.
-
Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil).[7]
-
Heat the side arm of the Thiele tube gently.[7]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a steady stream of bubbles is observed, then remove the heat.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9]
-
Record the barometric pressure as the boiling point is pressure-dependent.[9]
-
3.3. Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10]
-
Principle: An excess amount of the compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.[10]
-
Apparatus: Flasks with stoppers, a constant temperature shaker or agitator, a centrifuge or filtration system, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).[11]
-
Procedure:
-
Add an excess amount of this compound to a flask containing the solvent of interest (e.g., water, buffer at a specific pH).[10] The presence of undissolved solid should be visually confirmed.
-
Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.[11]
-
After agitation, allow the solution to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from any remaining solid particles by centrifugation or filtration.[12]
-
Analyze the concentration of the compound in the clear solution using a validated analytical method.[12][13]
-
Visualizations
4.1. Generalized Synthesis of this compound Derivatives
Derivatives of this compound are often synthesized for their potential as therapeutic agents. A common synthetic route involves the N-alkylation of the parent spirocycle.[14]
Caption: Generalized N-alkylation synthesis of this compound derivatives.
4.2. Simplified Mechanism of Action of Azaspirodecane Derivatives in Cancer Cells
Derivatives of azaspirodecane have shown potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[15][16] This diagram illustrates a simplified pathway of this action.
Caption: Azaspirodecane derivatives can induce cancer cell apoptosis via sigma-1 receptor binding.
References
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chemconnections.org [chemconnections.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 8-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
8-Azaspiro[4.5]decane is a spirocyclic heterocyclic organic compound. It serves as a foundational scaffold in the development of various biologically active molecules.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| Molar Mass | 139.24 g/mol | [2] |
| Density | 0.94 g/cm³ | [3] |
| Boiling Point | 205.7°C at 760 mmHg | [3] |
| Flash Point | 72.7°C | [3] |
| Refractive Index | 1.496 | [3] |
Synthesis and Derivatization
The this compound core is a versatile scaffold for chemical synthesis. While numerous derivatives have been synthesized, this section details a representative protocol for the N-alkylation of a related precursor, 1,4-dioxa-8-azaspiro[4.5]decane, to generate functionalized analogs. This method highlights a common strategy for elaborating the core structure.
Experimental Protocol: Synthesis of 8-Arylmethyl-1,4-dioxa-8-azaspiro[4.5]decane Derivatives
This protocol is adapted from the synthesis of σ1 receptor ligands.[4]
Objective: To achieve N-alkylation of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold.
Materials:
-
1,4-dioxa-8-azaspiro[4.5]decane (precursor)
-
Appropriate arylmethyl bromide (e.g., p-cresol (B1678582) derived bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
A mixture of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq), the selected arylmethyl bromide (1.1 eq), and potassium carbonate (2.0 eq) is prepared in acetonitrile.
-
The reaction mixture is stirred and heated to reflux (approximately 82°C).
-
The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.
Yields: Reported yields for such N-alkylation reactions typically range from 39% to 87%, depending on the specific substrate.[4]
Biological Activity and Signaling Pathways
Derivatives of the azaspiro[4.5]decane scaffold have demonstrated significant biological activity, particularly in oncology and neuroscience.
Inhibition of Oncogenic Signaling Pathways
A notable derivative, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been shown to inhibit the growth of human multiple myeloma cells.[5][6] Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation. Specifically, Azaspirane inhibits the phosphorylation of STAT3 and Akt, a downstream target of PI3-K.[5] It also impacts the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and the p65 subunit.[5]
Caption: Inhibition of STAT3, PI3K/Akt, and NF-κB pathways by an Azaspirane derivative.
Application in Tumor Imaging
Fluorine-18 labeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as potent radioligands for sigma-1 (σ1) receptors, which are overexpressed in various tumor types.[4][7] This application provides a non-invasive method for tumor imaging via Positron Emission Tomography (PET).
The general workflow for utilizing these derivatives in preclinical tumor imaging is outlined below.
Caption: Workflow for tumor imaging using a radiolabeled this compound derivative.
References
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azaspirodecane - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of Substituted 8-Azaspiro[4.5]decane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that has been successfully exploited for the development of novel therapeutics targeting the central nervous system and inflammatory pathways. The stereochemistry of substituents on this spirocyclic system plays a crucial role in determining biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the stereochemical aspects of substituted this compound derivatives, focusing on their synthesis, stereochemical assignment, and biological evaluation.
Stereoselective Synthesis Strategies
The construction of stereochemically defined this compound derivatives is a key challenge in their development. Several strategies have been employed to control the relative and absolute stereochemistry of these molecules.
One prominent approach involves the diastereoselective synthesis of the spirocyclic core. This can be achieved through various methods, including intramolecular cyclization reactions where the stereochemistry of a precursor dictates the stereochemical outcome of the spiro center.
Another powerful strategy is asymmetric catalysis , which allows for the enantioselective construction of the this compound framework. For instance, N-heterocyclic carbene (NHC)-catalyzed [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides has been reported for the efficient and highly enantioselective synthesis of azaspiro[4.5]decanes. This method has demonstrated broad substrate compatibility, achieving excellent enantioselectivities (up to 99% ee).[1]
Furthermore, chiral resolution of racemic mixtures is a common technique to isolate enantiomerically pure this compound derivatives. This is often accomplished using chiral high-performance liquid chromatography (HPLC).
Biological Activity and Quantitative Data
Substituted this compound derivatives have shown significant promise as modulators of various biological targets. The stereochemistry of these compounds is often a critical determinant of their potency and selectivity.
Sigma-1 (σ1) Receptor Ligands
A significant number of this compound derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological disorders. The affinity of these ligands is often stereospecific.
| Compound | Target | K_i_ (nM) | Selectivity (σ2/σ1) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | 30-fold | [2] |
| 1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 8) | σ1 Receptor | 0.47 - 12.1 | 2 - 44 | [3][4] |
RIPK1 Kinase Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. Substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.
| Compound | Target | IC_50_ (nM) | Reference |
| 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41) | RIPK1 Kinase | 92 |
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors
Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential therapeutic target for ischemia/reperfusion injury.[5][6] The stereochemistry at the C3 position, often derived from natural amino acids, is crucial for their inhibitory activity.
Experimental Protocols
General Synthetic Procedure for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[5]
A general solid-phase synthesis approach is often employed for the creation of libraries of these derivatives.
-
Fmoc Deprotection: The N-Fmoc protecting group on a resin-bound amino acid is removed by treatment with a 40% solution of piperidine (B6355638) in DMF.
-
Coupling: The subsequent amino acid is coupled to the deprotected amine on the resin.
-
Spirocyclization: To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., toluene (B28343) or 2,2-dimethoxypropane), a catalytic amount of p-toluenesulfonic acid monohydrate and the resin-bound dipeptide are added. The mixture is heated to drive the cyclization.
-
Cleavage from Resin: The final spiro derivative is cleaved from the solid support using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triethylsilane (Et3SiH).
-
Purification: The crude product is purified by reversed-phase semi-preparative HPLC.
Sigma-1 Receptor Binding Assay[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A selective σ1 receptor radioligand, such as [³H]-(+)-pentazocine, is used.
-
Procedure: In a 96-well plate, the test compound, radioligand, and a membrane preparation containing the σ1 receptor are combined in the assay buffer. The mixture is incubated at 37°C for 150 minutes.
-
Termination: The binding reaction is terminated by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol). IC50 values are calculated and can be converted to Ki values using the Cheng-Prusoff equation.
Chiral HPLC Separation of Enantiomers
The separation of enantiomers of this compound derivatives is typically achieved using chiral stationary phases (CSPs). The choice of CSP and mobile phase is crucial for achieving good resolution.[7][8]
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective. The selection process is largely empirical, based on the structure of the analyte.[9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) is commonly used for normal-phase separations. Additives such as diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) are often included to improve peak shape and resolution.[9] For reversed-phase separations, mixtures of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are employed.[9][10]
-
Flow Rate: Chiral separations often benefit from lower flow rates to enhance the interactions between the analytes and the CSP.[11]
-
Temperature: Temperature can influence selectivity and efficiency. Lower temperatures generally increase chiral selectivity.[11]
Stereochemical Assignment using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to identify protons that are close in space. For substituted 8-azaspiro[4.5]decanes, NOESY correlations between substituents on the cyclopentane (B165970) or piperidine ring can elucidate their relative orientations (cis or trans). For example, the observation of a NOESY correlation between specific protons can confirm their spatial proximity and thus their relative stereochemistry.
-
Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons can provide information about the dihedral angle between them, which in turn can help to determine the conformation and relative stereochemistry of substituents on a ring.
-
Chiral Derivatizing Agents: In cases where enantiomers need to be distinguished by NMR, they can be derivatized with a chiral agent to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration.
Visualizations
Caption: A general workflow for the synthesis, separation, analysis, and evaluation of stereoisomers of this compound derivatives.
Caption: A simplified diagram illustrating the interaction of an this compound derivative with the sigma-1 receptor and its downstream effects.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Application of NMR spectroscopy for assignment of the absolute configuration of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one - PubMed [pubmed.ncbi.nlm.nih.gov]
The Three-Dimensional Landscape of Spirocyclic Amine Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic amine scaffolds have emerged as a compelling structural motif in modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the three-dimensional conformation of these scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. By understanding the intricate spatial arrangements of these molecules, researchers can better design and develop novel therapeutics with enhanced efficacy and safety profiles.
Conformational Analysis of Spirocyclic Amines: Quantitative Insights
The defining feature of spirocyclic scaffolds is the central spiroatom, which joins two rings and imparts a rigid, non-planar geometry. This rigidity is crucial in pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. The precise three-dimensional structure is determined by a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.
X-ray Crystallography Data
X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation in the solid state. The resulting data, including bond lengths, bond angles, and torsion angles, are critical for understanding the preferred spatial arrangement of the atoms. Below are tables summarizing key crystallographic parameters for representative spirocyclic amine scaffolds.
Table 1: Crystallographic Data for a Spiro[piperidine-3,2'-oxindole] Derivative
| Parameter | Value |
| CCDC Deposition Number | 2143778 |
| Empirical Formula | C₂₅H₂₆N₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234(2) |
| b (Å) | 16.987(4) |
| c (Å) | 12.045(3) |
| α (°) | 90 |
| β (°) | 108.89(2) |
| γ (°) | 90 |
| Volume (ų) | 2174.1(9) |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) for a representative spiro[piperidine-3,2'-oxindole] derivative.
Table 2: Selected Bond Lengths and Angles for a Spiro[piperidine-3,2'-oxindole] Derivative
| Bond/Angle | Length (Å) / Angle (°) |
| N(1)-C(2) | 1.375(3) |
| C(2)-O(1) | 1.235(3) |
| C(3)-C(8) | 1.542(3) |
| C(3)-N(2) | 1.481(3) |
| C(8)-C(9)-C(10) | 111.5(2) |
| N(2)-C(3)-C(8) | 108.9(2) |
These parameters highlight the geometry around the spirocyclic core and the oxindole (B195798) moiety.
NMR Spectroscopy Data for Conformational Analysis in Solution
While X-ray crystallography provides a solid-state structure, NMR spectroscopy offers insights into the dynamic conformational preferences of molecules in solution, which is more representative of the physiological environment. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY/ROESY, are instrumental in elucidating the relative stereochemistry and conformational equilibria.
Table 3: Representative ¹H NMR Coupling Constants for Diastereomeric Spirocyclic Amines
| Protons | ³J (Hz) - Diastereomer A | ³J (Hz) - Diastereomer B |
| Ha - Hb | 8.5 | 3.2 |
| Hb - Hc | 10.1 | 5.5 |
| Hc - Hd | 4.3 | 9.8 |
Differences in coupling constants between diastereomers are indicative of distinct dihedral angles and, therefore, different three-dimensional conformations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline key experimental protocols for the synthesis and characterization of spirocyclic amine scaffolds.
Synthesis Protocol: Lewis Acid-Catalyzed [4+2] Cycloaddition for Spiro[piperidine-3,2'-oxindoles][1][2][3]
This method provides an efficient route to highly substituted spiro[piperidine-3,2'-oxindoles] under mild conditions.
Materials:
-
Donor-acceptor (D-A) cyclobutane (B1203170)
-
Iminooxindole
-
Scandium(III) triflate (Sc(OTf)₃) as a Lewis acid catalyst
-
Dichloromethane (DCM) as solvent
-
Activated 4 Å molecular sieves
Procedure:
-
To a solution of iminooxindole (0.2 mmol) and D-A cyclobutane (0.22 mmol) in DCM (2.0 mL) is added activated 4 Å molecular sieves (60 mg).
-
Sc(OTf)₃ (10 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[piperidine-3,2'-oxindole].
X-ray Crystallography Protocol
Obtaining high-quality crystals is a critical step for successful X-ray diffraction analysis.
Crystallization:
-
Dissolve the purified spirocyclic amine in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether) to prepare a saturated or near-saturated solution.
-
Employ a slow evaporation or vapor diffusion technique. For slow evaporation, leave the solution in a loosely capped vial. For vapor diffusion, place the vial containing the solution in a sealed chamber with a more volatile anti-solvent.
-
Allow crystals to form over several hours to days at a constant temperature.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
2D NMR Spectroscopy Protocol for Conformational Analysis
2D NMR experiments are essential for determining the solution-state conformation and relative stereochemistry.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified spirocyclic amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts and multiplicities of the protons.
-
Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the three-dimensional structure and relative stereochemistry.
-
Data Processing and Interpretation:
-
Process the raw 2D NMR data using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).
-
Analyze the cross-peaks in the 2D spectra to establish connectivities and spatial proximities.
-
For diastereomers, compare the chemical shifts and coupling constants to identify distinct structural features.[1] NOESY/ROESY cross-peak intensities can be used to estimate interproton distances, which can then be used to build a model of the solution-state conformation.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding complex biological and chemical processes.
GPCR Signaling Pathway Modulated by a Spirocyclic Ligand
Spirocyclic amine scaffolds are often designed to target G-protein coupled receptors (GPCRs). A biased agonist, for example, might preferentially activate either the G-protein-dependent or the β-arrestin-dependent signaling pathway.
References
The 8-Azaspiro[4.5]decane Core and Its Analogs in Natural Products: A Technical Guide
Introduction: The 8-azaspiro[4.5]decane motif, characterized by a piperidine (B6355638) ring spiro-fused to a cyclopentane (B165970) ring, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets, making it an attractive core for drug design. While the simple this compound is a valuable synthetic building block, this core and its close analogs, such as the 1-azaspiro[4.4]nonane system, are found embedded within more complex, polycyclic structures of naturally occurring alkaloids. These natural products, isolated from both terrestrial plants and marine invertebrates, exhibit a wide range of potent biological activities.
This technical guide provides an in-depth overview of two prominent families of natural products that feature an azaspirocyclic core: the plant-derived Cephalotaxus alkaloids and the marine-derived Cylindricine alkaloids . For each class, this guide details their biological activities with quantitative data, outlines their mechanisms of action, and provides relevant experimental protocols for researchers in natural product chemistry and drug development.
Section 1: Cephalotaxus Alkaloids
The Cephalotaxus alkaloids are a class of compounds isolated from evergreen trees of the genus Cephalotaxus. The structural hallmark of this family is a pentacyclic framework containing a 1-azaspiro[4.4]nonane unit (a pyrrolidine (B122466) spiro-fused to another pyrrolidine ring), which is a close structural analog of the this compound core.[1] The most notable member of this class is Homoharringtonine (B1673347) (HHT), which is FDA-approved for the treatment of chronic myeloid leukemia (CML).[1]
Biological Activity and Quantitative Data
The primary biological activity of Cephalotaxus alkaloid esters, such as Homoharringtonine (HHT) and Harringtonine (HT), is their potent anticancer effect, particularly against hematological malignancies.[1] Cephalotaxine (B1668394) itself, the parent alkaloid, is generally considered biologically inactive.[2] The ester side chain is crucial for their cytotoxic activity.[3] HHT has also demonstrated significant antimalarial properties.[4]
| Alkaloid | Cell Line / Organism | Activity Type | IC50 / EC50 | Reference(s) |
| Homoharringtonine (HHT) | K562 (Leukemia) | Cytotoxicity | 28.53 nM | [5] |
| U937 (Leukemia) | Cytotoxicity | 8.02 ng/mL | [6] | |
| THP-1 (Leukemia) | Cytotoxicity | 35.5 ng/mL | [6] | |
| KG-1 (Leukemia) | Cytotoxicity | 103.3 ng/mL | [6] | |
| MDA-MB-157 (Breast Cancer) | Cytotoxicity | 15.7 ng/mL | [7] | |
| MDA-MB-468 (Breast Cancer) | Cytotoxicity | 19.9 ng/mL | [7] | |
| CAL-51 (Breast Cancer) | Cytotoxicity | 23.1 ng/mL | [7] | |
| Plasmodium falciparum (W2, Chloroquine-resistant) | Antimalarial | 2.7 nM | [4] | |
| Plasmodium falciparum (D6, Chloroquine-resistant) | Antimalarial | 3.4 nM | [4] |
Mechanism of Action: Inhibition of Protein Synthesis
Homoharringtonine exerts its potent cytotoxic effects primarily by inhibiting protein synthesis.[8][9] It binds to the A-site cleft within the peptidyl transferase center of the eukaryotic 80S ribosome.[10][11][12] This binding action physically obstructs the accommodation of incoming aminoacyl-tRNA, thereby preventing peptide bond formation and halting the initial elongation step of translation.[10][13]
This mechanism is particularly effective against cancer cells, which rely on high rates of protein synthesis for their rapid proliferation. The inhibition leads to the rapid depletion of crucial, short-lived regulatory proteins, such as the anti-apoptotic protein Mcl-1.[10][14] The loss of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death (apoptosis).[14][15]
Caption: Mechanism of Homoharringtonine-induced apoptosis.
Experimental Protocols
This protocol is a generalized acid-base extraction method for isolating total alkaloids from plant material.[1][16][17]
-
Sample Preparation: Air-dry and powder the plant material (e.g., leaves, branches).
-
Extraction: Macerate or reflux the powdered material with an alcoholic solvent (e.g., 90% ethanol) to extract both free alkaloids and their salts.
-
Acidification: Concentrate the ethanolic extract under reduced pressure. Resuspend the residue in an acidic aqueous solution (e.g., 2% H₂SO₄) to protonate the alkaloids, rendering them water-soluble.
-
Basification and Extraction: Filter the acidic solution to remove non-alkaloidal precipitates. Make the filtrate alkaline (pH 9-10) with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to deprotonate the alkaloids into their free base form.
-
Solvent Extraction: Extract the aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The free base alkaloids will partition into the organic layer.
-
Purification: Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude total alkaloid extract.
-
Separation: Subject the crude extract to chromatographic techniques such as column chromatography (using silica (B1680970) gel or alumina) or high-performance liquid chromatography (HPLC) for the separation and purification of individual alkaloids like cephalotaxine and homoharringtonine.[1][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][18]
-
Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) into a 96-well plate at a density of 3-4 × 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test alkaloid (e.g., HHT) in the complete cell culture medium. Add the solutions to the wells and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the supernatant and add a solubilization solution (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]
Section 2: Cylindricine Marine Alkaloids
The cylindricines are a family of tricyclic alkaloids isolated from the marine ascidian Clavelina cylindrica.[19][20] Their complex structures are based on either a perhydropyrrolo[2,1-j]quinoline or a perhydropyrido[2,1-j]quinoline framework, which incorporates an azaspirocyclic system.[21][22] These compounds are biosynthetically intriguing and have served as challenging targets for total synthesis.[23]
Biological Activity and Quantitative Data
The biological activity of the cylindricines is less extensively characterized than that of the Cephalotaxus alkaloids. The primary reported activities are general toxicity and cytotoxicity.
| Alkaloid | Cell Line / Organism | Activity Type | IC50 / LC50 | Reference(s) |
| Lepadiformine A | KB cells (Human carcinoma) | Cytotoxicity | 16.8 µg/mL | [23] |
| Cylindricine A / B mixture | Brine Shrimp (Artemia salina) | General Toxicity | Modest toxicity reported | [22] |
| Halichlorine | VCAM-1 Expression | Inhibition | 7 µg/mL | [24] |
Experimental Protocols
The isolation of cylindricines from their marine source, Clavelina cylindrica, follows a standard bioassay-guided fractionation approach.
Caption: Bioassay-guided isolation workflow for Cylindricines.
The BSLA is a simple, rapid, and cost-effective method for the preliminary assessment of the general toxicity of natural product extracts.[25][26]
-
Hatching Brine Shrimp: Add Artemia salina cysts to a container with prepared seawater (38 g/L sea salt in deionized water). Incubate for 24-48 hours with aeration and a light source to allow hatching into nauplii.
-
Sample Preparation: Dissolve the crude extract or purified cylindricine in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in seawater.
-
Assay Setup: Using a pipette, transfer 10-15 live nauplii into each well of a 24-well plate containing a fixed volume of seawater.
-
Treatment: Add the test solutions of varying concentrations to the wells. Include a negative control (seawater + solvent) and a positive control (e.g., potassium dichromate).
-
Incubation: Incubate the plates for 24 hours under a light source.
-
Data Collection: After 24 hours, count the number of dead (non-motile) nauplii in each well under a magnifying glass or dissecting microscope.
-
Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ value (the concentration that kills 50% of the nauplii), often using probit analysis.[26]
Conclusion
Natural products featuring the this compound core or its close analogs represent a structurally diverse and biologically significant class of compounds. The potent, clinically validated anti-leukemic activity of the Cephalotaxus alkaloid Homoharringtonine underscores the therapeutic potential of targeting fundamental cellular processes like protein synthesis with these complex spirocyclic molecules. The marine-derived Cylindricines, with their unique tricyclic frameworks, highlight the vast and underexplored chemical space of azaspirocyclic natural products. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to isolate, evaluate, and develop new therapeutic agents from this promising class of natural products.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Homoharringtonine, an approved anti-leukemia drug, suppresses triple negative breast cancer growth through a rapid reduction of anti-apoptotic protein abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Homoharringtonine reduced Mcl-1 expression and induced apoptosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of Tiamulin, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Alkaloid homoharringtonine inhibits polypeptide chain elongation on human ribosomes on the step of peptide bond formation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Semisynthetic homoharringtonine induces apoptosis via inhibition of protein synthesis and triggers rapid myeloid cell leukemia-1 down-regulation in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jocpr.com [jocpr.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. DSpace [diposit.ub.edu]
- 21. mdpi.com [mdpi.com]
- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 23. chemrxiv.org [chemrxiv.org]
- 24. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 25. benchchem.com [benchchem.com]
- 26. japsonline.com [japsonline.com]
The Ascendance of Spirocycles: A Technical Guide to a New Dimension in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic scaffolds. This guide delves into the core of a rapidly expanding area of drug discovery: the use of spirocyclic scaffolds. These unique three-dimensional structures, characterized by two rings sharing a single common atom, are proving to be powerful tools in overcoming the limitations of planar molecules. By introducing conformational rigidity and enabling precise vectoral orientation of substituents, spirocycles offer a compelling strategy to improve drug-like properties and unlock challenging biological targets. This technical whitepaper will provide an in-depth exploration of the advantages of spirocyclic scaffolds, detailed experimental methodologies for their synthesis and evaluation, and a look at the signaling pathways and discovery workflows where they are making a significant impact.
The Spirocyclic Advantage: Escaping Flatland
The incorporation of spirocyclic motifs into drug candidates is driven by a number of key advantages over traditional flat, aromatic systems. The inherent three-dimensionality of spirocycles allows for a more sophisticated interaction with the complex topographies of biological targets.[1] This departure from planarity often leads to significant improvements in a compound's physicochemical and pharmacokinetic properties.
A primary benefit of spirocyclic scaffolds is the increase in the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is generally correlated with improved solubility, enhanced metabolic stability, and a greater probability of clinical success.[2][3] By replacing rotatable bonds with a rigid spirocyclic core, chemists can lock a molecule into a bioactive conformation, which can lead to increased potency and selectivity while minimizing off-target effects.[2] This conformational constraint is a powerful tool in drug design, allowing for the precise positioning of pharmacophoric elements to optimize interactions with a target protein.
Quantitative Data Presentation
To illustrate the tangible benefits of incorporating spirocyclic scaffolds, the following tables summarize key physicochemical and pharmacokinetic data from published studies, comparing spirocyclic compounds to their non-spirocyclic counterparts.
Table 1: Comparative Physicochemical Properties of Oxa-Spirocycles and Non-Spirocyclic Analogs
| Compound Pair | Structure | cLogD | Water Solubility (µM) |
| Spirocyclic (66) | [Image of structure 66] | 4.5 | 9 |
| Oxa-Spirocyclic (67) | [Image of structure 67] | 3.6 | 360 |
| Spirocyclic (69) | [Image of structure 69] | 4.9 | 7 |
| Oxa-Spirocyclic (70) | [Image of structure 70] | 4.0 | 118 |
| Spirocyclic (72) | [Image of structure 72] | 4.4 | <5 |
| Oxa-Spirocyclic (73) | [Image of structure 73] | 3.6 | 34 |
Data sourced from Fominova et al., Chem. Sci., 2021, 12, 11294-11305.[4] The data clearly demonstrates that the introduction of an oxygen atom into the spirocyclic framework to create oxa-spirocycles leads to a significant decrease in lipophilicity (lower cLogD) and a dramatic improvement in aqueous solubility.[4] For instance, the oxa-spirocyclic compound 67 is approximately 40 times more soluble than its direct spirocyclic analog 66 .[4]
Table 2: Comparative Pharmacokinetic Parameters of Spirocyclic vs. Non-Spirocyclic PARP Inhibitors
| Parameter | Olaparib (Non-Spirocyclic) | Niraparib (B1663559) (Spirocyclic) | Fold Difference (Niraparib/Olaparib) |
| Plasma Exposure | Normalized to 1 | 3 | 3x |
| Tumor Exposure | Normalized to 1 | 16 | 16x |
| Brain Exposure | Normalized to 1 | 34 | 34x |
Data sourced from Sun et al., Oncotarget, 2018, 9(69), 33163–33174. This comparative study of PARP inhibitors highlights the superior pharmacokinetic profile of the spirocyclic drug niraparib over the non-spirocyclic olaparib. The dose-normalized exposure of niraparib was found to be significantly higher in plasma, tumor, and brain tissue, suggesting better bioavailability and tissue penetration.
Key Experimental Protocols
The successful implementation of spirocyclic scaffolds in drug discovery relies on robust synthetic methods and sensitive biological assays. This section provides detailed methodologies for key experiments.
Synthesis of Spirocyclic HPK1 Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The following is a general protocol for the synthesis of spirocyclic HPK1 inhibitors.
General Procedure:
-
Starting Material Preparation: Synthesize the key spirocyclic amine intermediate. This often involves a multi-step sequence, potentially including a Dieckmann condensation or a [3+2] cycloaddition to construct the spirocyclic core, followed by functional group manipulations to install the desired amine.
-
Coupling Reaction: To a solution of the spirocyclic amine in a suitable solvent (e.g., dichloromethane (B109758) or DMF), add the desired carboxylic acid partner, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the final spirocyclic HPK1 inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Menin-KMT2A Interaction AlphaLISA Assay
The interaction between menin and KMT2A (MLL) is a critical driver in certain types of leukemia. Revumenib is a spirocyclic inhibitor of this protein-protein interaction. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive, bead-based assay suitable for high-throughput screening of inhibitors.[1]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., revumenib) in DMSO.
-
Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Prepare a 2X solution of the biotinylated menin protein in assay buffer.
-
Prepare a 2X solution of the FLAG-tagged KMT2A fragment in assay buffer.
-
Prepare a 5X solution of AlphaLISA Streptavidin Donor beads in assay buffer.
-
Prepare a 5X solution of AlphaLISA anti-FLAG Acceptor beads in assay buffer (protect from light).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted test compound or vehicle (DMSO) to the wells.
-
Add 4 µL of the 2X biotinylated menin solution to each well.
-
Add 4 µL of the 2X FLAG-tagged KMT2A solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of the 5X AlphaLISA anti-FLAG Acceptor beads solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the 5X Streptavidin Donor beads solution to each well under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the signal from control wells (vehicle only) and wells with no protein interaction. Determine the IC50 value by fitting the data to a dose-response curve.
Quantification of SOD1 Protein in Cerebrospinal Fluid (CSF)
Tofersen is an antisense oligonucleotide designed to reduce the production of the SOD1 protein in patients with SOD1-ALS. Monitoring the levels of SOD1 in the CSF is a key pharmacodynamic biomarker.
Protocol:
-
Sample Collection and Preparation:
-
Collect CSF from patients via lumbar puncture into polypropylene (B1209903) tubes.
-
Immediately place the samples on ice and process within 20 minutes.
-
Centrifuge the CSF to remove any cellular debris.
-
Aliquot the supernatant and store at -80°C until analysis.
-
-
Total Protein Quantification:
-
Determine the total protein concentration in the CSF samples using a standard method such as the Bradford or BCA protein assay. This is important for normalization.
-
-
SOD1 Quantification by Immunoprecipitation and Mass Spectrometry:
-
Thaw CSF samples on ice.
-
Add a known amount of a stable isotope-labeled SOD1 internal standard to each sample.
-
Immunoprecipitate SOD1 from the CSF using anti-SOD1 antibodies conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the SOD1 protein from the beads.
-
Digest the eluted SOD1 into peptides using a protease such as trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amount of endogenous SOD1 by comparing the signal of the native peptides to the signal of the stable isotope-labeled internal standard peptides.
-
Visualizing the Impact of Spirocycles: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the application of spirocyclic scaffolds in medicinal chemistry.
Mechanism of Action of Revumenib: Inhibition of the Menin-KMT2A Interaction
Caption: Inhibition of the Menin-KMT2A interaction by the spirocyclic drug revumenib.
Mechanism of Action of Tofersen: An Antisense Oligonucleotide
Caption: Mechanism of action of Tofersen, an antisense oligonucleotide for the treatment of SOD1-ALS.
Experimental Workflow: Fragment-Based Discovery of Spirocyclic Inhibitors
Caption: A typical workflow for the fragment-based discovery of spirocyclic inhibitors.
Conclusion
Spirocyclic scaffolds represent a significant evolution in medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional planar molecules. Their inherent three-dimensionality provides a gateway to improved physicochemical and pharmacokinetic properties, leading to the development of more effective and safer medicines. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the prevalence of spirocycles in drug discovery is set to increase. This technical guide has provided a comprehensive overview of the core principles, practical methodologies, and impactful applications of spirocyclic scaffolds. It is our hope that this information will serve as a valuable resource for researchers, scientists, and drug development professionals as they continue to explore this exciting and promising area of medicinal chemistry.
References
The 8-Azaspiro[4.5]decane Framework: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-azaspiro[4.5]decane core, a unique spirocyclic system featuring a piperidine (B6355638) ring fused to a cyclopentane (B165970) via a shared quaternary carbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile platform for the design of potent and selective ligands for a diverse range of biological targets. This guide explores the profound biological significance of the this compound framework, delving into its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate its derivatives.
Therapeutic Landscape of this compound Derivatives
The inherent structural rigidity and defined spatial orientation of the this compound nucleus allow for precise interactions with biological macromolecules, leading to its incorporation into a variety of clinically relevant agents. Key therapeutic areas where this scaffold has shown significant promise include neurodegenerative disorders, cancer, inflammation, and cardiovascular diseases.
Modulators of the Sigma-1 (σ1) Receptor
Derivatives of the this compound framework have been extensively investigated as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a multitude of cellular functions, including the regulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. Its modulation is a key strategy in the development of therapies for neuropathic pain, neurodegenerative diseases, and for tumor imaging.
A notable example is the 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane , which has been evaluated as a potent and selective σ1 receptor radioligand for positron emission tomography (PET) imaging of tumors.[1]
Anti-cancer Agent: Atiprimod (Azaspirane)
Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) is a prominent example of an this compound derivative with significant anti-cancer properties. It has demonstrated efficacy in preclinical models of multiple myeloma by inhibiting tumor cell growth and inducing apoptosis.[2][3] The mechanism of action of Atiprimod is multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of RIPK1 Kinase in Inflammatory Diseases
Necroptosis, a form of programmed necrosis, is a key driver of inflammation in various diseases. Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of this pathway. Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase, highlighting their potential as therapeutic agents for inflammatory conditions.
Targeting the Mitochondrial Permeability Transition Pore (mPTP)
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. Derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been designed as inhibitors of the mPTP, offering a potential therapeutic strategy for conditions associated with mitochondrial dysfunction and cell death.[4]
Antihypertensive Activity
The this compound scaffold has also been explored for its cardiovascular effects. Specifically, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated as antihypertensive agents, acting as α-adrenergic blockers.
Quantitative Data on Bioactive this compound Derivatives
The following tables summarize the quantitative data for representative this compound derivatives across various biological targets. This data provides a comparative overview of their potency and selectivity.
Table 1: Sigma-1 (σ1) Receptor Binding Affinities
| Compound | Structure | Ki (nM) for σ1 Receptor | Selectivity (σ1 vs σ2) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | [1] | |
| Compound 8 (1-oxa-8-azaspiro[4.5]decane derivative) | 0.47 - 12.1 | 2 - 44-fold |
Table 2: Anti-cancer Activity of Atiprimod (Azaspirane)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | ~4 | [2] |
| OCI-MY5 | Multiple Myeloma | ~4 | [2] |
| MM-1 | Multiple Myeloma | ~4 | [2] |
| MM-1R | Multiple Myeloma | ~4 | [2] |
Table 3: RIPK1 Kinase Inhibitory Activity
| Compound | Structure | IC50 (nM) for RIPK1 | Reference |
| Compound 41 (2,8-diazaspiro[4.5]decan-1-one derivative) | 92 |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Atiprimod's Impact on STAT3 and NF-κB Signaling
Atiprimod exerts its anti-myeloma effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are critical for the survival and proliferation of myeloma cells.[2][3][5][6][7]
Atiprimod inhibits the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus where it would otherwise promote the transcription of anti-apoptotic genes.[2][3] Furthermore, Atiprimod has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[5]
Caption: Atiprimod's inhibitory action on the STAT3 and NF-κB signaling pathways in cancer cells.
RIPK1 Kinase Inhibition and Necroptosis
Derivatives of 2,8-diazaspiro[4.5]decan-1-one act as inhibitors of RIPK1 kinase. In the necroptosis pathway, upon stimulation by factors like TNF-α, RIPK1 is activated and phosphorylates RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing cell death. By inhibiting the kinase activity of RIPK1, these this compound derivatives prevent the downstream signaling cascade, thereby blocking necroptotic cell death.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by this compound derivatives.
Key Experimental Protocols
The evaluation of this compound derivatives relies on a suite of specialized in vitro and in vivo assays. The following sections provide an overview of the methodologies for key experiments.
General Synthesis of this compound Derivatives
While specific synthetic routes vary depending on the desired substitutions, a general approach to the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives often involves the reaction of a suitable piperidinone precursor with a diol to form the spirocyclic ketal, followed by N-alkylation or N-arylation to introduce the desired side chains. For example, the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through the reductive amination of 1,4-dioxa-8-azaspiro[4.5]decane with 4-(2-fluoroethoxy)benzaldehyde.
Sigma-1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the σ1 receptor.
-
Materials:
-
Membrane homogenates from cells or tissues expressing σ1 receptors (e.g., guinea pig liver membranes).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the membrane homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at a specified temperature and duration (e.g., 90 minutes at 37°C).[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a sigma-1 receptor radioligand binding assay.
RIPK1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
-
Materials:
-
Recombinant human RIPK1 enzyme.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
ATP.
-
Assay buffer.
-
Test compound (this compound derivative).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the RIPK1 enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature and duration.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of RIPK1 activity and determine the IC50 value of the test compound.
-
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay assesses the opening of the mPTP in live cells.
-
Materials:
-
Cultured cells.
-
Calcein (B42510) AM (a fluorescent dye).
-
CoCl2 (a quencher of cytoplasmic calcein fluorescence).
-
Ionomycin (an mPTP inducer, positive control).
-
Assay buffer.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Load the cells with Calcein AM, which fluoresces green throughout the cell.
-
Add CoCl2 to quench the fluorescence in the cytoplasm, leaving only the mitochondrial fluorescence.
-
Treat the cells with the test compound (this compound derivative).
-
Induce mPTP opening (e.g., with a calcium ionophore like ionomycin).
-
Measure the change in mitochondrial fluorescence. A decrease in fluorescence indicates mPTP opening, as CoCl2 enters the mitochondria and quenches the calcein.
-
Analyze the results using flow cytometry or fluorescence microscopy.[9][10][11][12][13]
-
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model is a well-established in vivo model for studying essential hypertension.
-
Animals:
-
Spontaneously Hypertensive Rats (SHR).
-
Normotensive control rats (e.g., Wistar-Kyoto).
-
-
Procedure:
-
Acclimatize the animals and measure their baseline blood pressure using a non-invasive tail-cuff method or an invasive method via a carotid artery catheter.
-
Administer the test compound (this compound derivative) orally or via another appropriate route.
-
Include a vehicle control group and a positive control group (a known antihypertensive drug).
-
Measure the blood pressure at various time points after drug administration to determine the onset and duration of the antihypertensive effect.
-
Analyze the data to determine the mean arterial pressure reduction and the statistical significance of the effect.[14][15][16]
-
Conclusion
The this compound framework represents a highly versatile and valuable scaffold in drug discovery. Its unique structural features have enabled the development of potent and selective modulators of a wide array of biological targets, leading to promising therapeutic candidates for a range of diseases. The continued exploration of this privileged core, coupled with a deeper understanding of its interactions with biological systems, will undoubtedly pave the way for the discovery of novel and effective medicines. This guide provides a foundational understanding for researchers and drug development professionals to further harness the potential of the this compound framework in their quest for innovative therapeutics.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sm.unife.it [sm.unife.it]
- 14. benchchem.com [benchchem.com]
- 15. Hypertension model in rats - Enamine [enamine.net]
- 16. Antihypertensive Activity in High Salt-Induced Hypertensive Rats and LC-MS/MS-Based Phytochemical Profiling of Melia azedarach L. (Meliaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
8-Azaspiro[4.5]decane hydrochloride formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Azaspiro[4.5]decane hydrochloride, a key heterocyclic scaffold in medicinal chemistry. This document covers its fundamental chemical properties, a detailed experimental protocol for the synthesis of a crucial precursor, and an analysis of the signaling pathways modulated by its prominent derivatives.
Core Chemical Data
The fundamental chemical properties of this compound and its hydrochloride salt are summarized below. The data presented is essential for experimental design, dosage calculations, and analytical characterization.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Molecular Formula | C₉H₁₇N | C₉H₁₇N·HCl |
| Molecular Weight | 139.24 g/mol | 175.70 g/mol |
| CAS Number | 176-64-7 | 1123-30-4 |
| Appearance | Liquid (at room temperature) | Solid |
| Boiling Point | ~205.7°C at 760 mmHg | Not applicable |
| Density | ~0.94 g/cm³ | Not available |
Experimental Protocols: Synthesis of a Key Precursor
While this compound hydrochloride is a valuable research chemical, it is often synthesized from key intermediates. A widely used precursor for a variety of biologically active molecules is this compound-7,9-dione. The following is a detailed protocol for the synthesis of this intermediate, based on established patent literature. The parent this compound can be subsequently obtained through the reduction of this dione, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Synthesis of this compound-7,9-dione
This protocol describes the synthesis of this compound-7,9-dione from 1,1-cyclopentanediacetic acid (referred to as 1,1-pentamethylene oxalic acid in some older literature) and urea (B33335).
Materials:
-
1,1-Cyclopentanediacetic acid
-
Urea
-
Activated carbon (GAC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, combine 1,1-cyclopentanediacetic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
-
Reaction: Heat the mixture to a temperature between 150-200°C with constant stirring. The reaction is typically allowed to proceed for 0.5 to 2 hours.
-
Work-up and Recrystallization: After the reaction is complete, the crude product is obtained. This crude material is then recrystallized from ethanol with the addition of a small amount of activated carbon to yield white crystals of this compound-7,9-dione.
The following diagram illustrates the experimental workflow for the synthesis of this compound-7,9-dione.
Caption: A flowchart of the synthesis of this compound-7,9-dione.
Signaling Pathways of this compound Derivatives
The this compound scaffold is a "privileged structure" in drug discovery, meaning it can serve as a core for ligands that bind to multiple, distinct biological targets. While the parent compound's biological activity is not extensively documented, its derivatives have been shown to modulate several key signaling pathways.
One notable derivative is Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) , which has demonstrated significant anti-cancer activity, particularly in multiple myeloma. Azaspirane's mechanism of action involves the inhibition of several critical signaling pathways that promote cancer cell survival and proliferation.
The diagram below illustrates the key signaling pathways inhibited by Azaspirane.
Caption: A diagram of the signaling pathways inhibited by Azaspirane.
Other derivatives of the this compound scaffold have been developed as ligands for other important drug targets, including:
-
Sigma-1 (σ₁) Receptors: Certain derivatives have shown high affinity for σ₁ receptors, which are implicated in a variety of neurological disorders and cancer.
-
Serotonin 5-HT1A Receptors: The well-known anxiolytic drug, buspirone, contains the this compound-7,9-dione moiety and acts as a 5-HT1A receptor agonist.
Spectroscopic Profile of 8-Azaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 8-Azaspiro[4.5]decane. Due to the limited availability of public experimental spectroscopic data for the parent compound, this document presents a combination of predicted data based on its chemical structure and experimental data for the closely related analogue, 1,4-Dioxa-8-azaspiro(4.5)decane, to serve as a valuable reference.
Chemical Structure and Properties
This compound is a spirocyclic aliphatic amine. Its structure consists of a cyclopentane (B165970) ring fused to a piperidine (B6355638) ring at the C4 position of the piperidine.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C9H17N[1]
-
Molecular Weight: 139.24 g/mol [1]
-
CAS Number: 176-64-7[1]
Caption: Figure 1. Chemical Structure of this compound
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | 1.0 - 3.0 | Broad singlet | 1H |
| CH₂ (piperidine, adjacent to N) | 2.5 - 3.0 | Triplet | 4H |
| CH₂ (piperidine, adjacent to spiro C) | 1.4 - 1.8 | Triplet | 4H |
| CH₂ (cyclopentane) | 1.3 - 1.7 | Multiplet | 8H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Spiro C | 35 - 45 |
| C (piperidine, adjacent to N) | 45 - 55 |
| C (piperidine, adjacent to spiro C) | 30 - 40 |
| C (cyclopentane) | 20 - 30 |
Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 138 | [M-H]⁺ |
| 124 | [M-CH₃]⁺ |
| 110 | [M-C₂H₅]⁺ |
| 96 | [M-C₃H₇]⁺ |
Experimental Spectroscopic Data for 1,4-Dioxa-8-azaspiro(4.5)decane
As a reference, the following tables present the experimental spectroscopic data for the related compound, 1,4-Dioxa-8-azaspiro(4.5)decane (CAS: 177-11-7).
¹H NMR Data for 1,4-Dioxa-8-azaspiro(4.5)decane
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.95 | Singlet | 4H | O-CH₂-CH₂-O |
| 2.89 | Triplet | 4H | CH₂-N-CH₂ |
| 1.72 | Triplet | 4H | CH₂-C-CH₂ |
Note: Data sourced from publicly available spectral databases.
¹³C NMR Data for 1,4-Dioxa-8-azaspiro(4.5)decane
| Chemical Shift (δ, ppm) | Assignment |
| 107.8 | Spiro C (O-C-O) |
| 64.2 | O-CH₂-CH₂-O |
| 45.1 | CH₂-N-CH₂ |
| 34.9 | CH₂-C-CH₂ |
Note: Data sourced from publicly available spectral databases.
Mass Spectrometry Data for 1,4-Dioxa-8-azaspiro(4.5)decane
| m/z | Relative Intensity (%) | Interpretation |
| 143 | 100 | [M]⁺ (Molecular Ion) |
| 142 | 50 | [M-H]⁺ |
| 112 | 80 | [M-OCH₃]⁺ |
| 99 | 95 | [M-C₂H₄O]⁺ |
| 86 | 60 | [M-C₃H₅O]⁺ |
Note: Data sourced from publicly available spectral databases.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for an organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
Data Processing: Perform a Fourier transform on the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: Figure 2. General Workflow for Spectroscopic Analysis
References
Methodological & Application
Synthesis of 8-Azaspiro[4.5]decane Hydrochloride: A Detailed Guide for Researchers
Introduction: 8-Azaspiro[4.5]decane hydrochloride is a valuable spirocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure is a desirable feature in the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound hydrochloride, targeting researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process commencing from the readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one.
Synthetic Strategy Overview
The synthesis of this compound hydrochloride is achieved through a three-step reaction sequence. The overall strategy involves the formation of an oxime from a ketone precursor, followed by a reduction to the corresponding primary amine, and subsequent conversion to the hydrochloride salt. This approach is a reliable and scalable method for the preparation of the target compound.
Figure 1: Overall synthetic workflow for this compound hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime
This initial step involves the conversion of the commercially available ketone, 1,4-dioxaspiro[4.5]decan-8-one, to its corresponding oxime. This reaction is a standard method for protecting the carbonyl group and introducing a nitrogen atom that will become the heteroatom in the final spirocycle.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc) or Pyridine (B92270)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a mixture of ethanol and water.
-
To this solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or pyridine (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The product, 1,4-dioxaspiro[4.5]decan-8-one oxime, may precipitate from the aqueous solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the crude oxime. This intermediate is often of sufficient purity to be used in the subsequent step without further purification.
Step 2: Synthesis of this compound
The second step is the reduction of the oxime intermediate to the primary amine, this compound. This transformation is a crucial step in forming the desired spirocyclic amine. A common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% Aqueous sodium hydroxide (B78521) (NaOH)
Procedure: Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1,4-dioxaspiro[4.5]decan-8-one oxime (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.
Step 3: Synthesis of this compound hydrochloride
The final step is the conversion of the free base, this compound, to its hydrochloride salt. This is a straightforward acid-base reaction that improves the compound's stability and handling properties.
Materials:
-
This compound
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in a suitable solvent dropwise with stirring.
-
A white precipitate of this compound hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| 1,4-Dioxaspiro[4.5]decan-8-one oxime | C₈H₁₃NO₃ | 171.19 | 85-95 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry confirming the formation of the oxime. |
| This compound | C₉H₁₇N | 139.24 | 70-85 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the spirocyclic amine structure. |
| This compound hydrochloride | C₉H₁₈ClN | 175.70 | >95 | Melting point, elemental analysis (C, H, N, Cl). |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps and transformations in the synthesis of this compound hydrochloride.
Asymmetric Synthesis of 6-Azaspiro[4.5]decane Skeletons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-azaspiro[4.5]decane scaffold is a privileged structural motif frequently found in a variety of biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable in drug design, enabling precise orientation of functional groups for optimal interaction with biological targets. The asymmetric synthesis of these spirocycles is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. This document provides an overview of modern asymmetric strategies for the construction of 6-azaspiro[4.5]decane skeletons, complete with detailed experimental protocols and comparative data.
Application Notes
The asymmetric synthesis of 6-azaspiro[4.5]decane derivatives has been approached through several elegant strategies, primarily revolving around the stereocontrolled formation of the spirocyclic core. Key methodologies include:
-
Intramolecular Aza-Michael Addition: This strategy often involves the cyclization of a linear precursor containing a nucleophilic amine and a Michael acceptor. The stereochemistry can be controlled by using a chiral catalyst or a chiral auxiliary. A common approach involves the deprotection of an N-protected precursor, which then undergoes a spontaneous and stereoselective intramolecular conjugate addition.
-
N-Heterocyclic Carbene (NHC) Catalyzed Annulation: NHC organocatalysis has emerged as a powerful tool for the construction of complex cyclic systems. In the context of 6-azaspiro[4.5]decanes, NHC catalysts can activate substrates to participate in formal cycloaddition reactions, such as a [5+1] annulation, to build the spirocyclic framework with high enantioselectivity.
-
Organocatalytic Cycloadditions: Chiral organocatalysts, such as phosphoric acids, can be employed to catalyze cycloaddition reactions that lead to the formation of the 6-azaspiro[4.5]decane skeleton. These methods often proceed under mild conditions and offer excellent stereocontrol. A notable example is the [3+2] cycloaddition of cyclopropylamines with olefins.
-
Rhodium-Catalyzed Cyclopropanation: The reaction of exocyclic olefins with diazo compounds in the presence of a chiral dirhodium catalyst can lead to the formation of spirocyclopropanes, which can be further elaborated to the desired 6-azaspiro[4.5]decane system. This method provides high levels of enantioselectivity and diastereoselectivity.
These methods provide access to a diverse range of substituted 6-azaspiro[4.5]decane derivatives, which are valuable building blocks for the synthesis of more complex molecules, including natural products like halichlorine and pinnaic acid.[1] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Data Presentation
The following tables summarize the quantitative data for the key asymmetric synthetic methods described.
Table 1: NHC-Catalyzed [5+1] Annulation for Azaspiro[4.5]decane Synthesis [2][3]
| Entry | Aldehyde (Substituent) | 3-Aminomaleimide (Substituent) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | N-Phenyl | 85 | 99 |
| 2 | 4-Methylcinnamaldehyde | N-Phenyl | 82 | 98 |
| 3 | 4-Chlorocinnamaldehyde | N-Phenyl | 78 | 99 |
| 4 | 2-Furylacrolein | N-Phenyl | 75 | 97 |
| 5 | Cinnamaldehyde | N-Methyl | 72 | 95 |
Table 2: Organocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-one Synthesis [4]
| Entry | 2-Methylene-tetrahydronaphthalen-1-one (Substituent) | N-Cyclopropylaniline (Substituent) | Yield (%) | dr |
| 1 | Unsubstituted | Unsubstituted | 88 | 99:1 |
| 2 | 6-Methoxy | Unsubstituted | 85 | 98:2 |
| 3 | 7-Fluoro | Unsubstituted | 82 | >99:1 |
| 4 | Unsubstituted | 4-Methyl | 75 | 97:3 |
| 5 | Unsubstituted | 4-Chloro | 70 | 99:1 |
Experimental Protocols
Protocol 1: NHC-Catalyzed Enantioselective [5+1] Annulation
This protocol describes the synthesis of a 6-azaspiro[4.5]decane derivative via an N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulation of an α,β-γ,δ-unsaturated aldehyde and a 3-aminomaleimide.[2][3]
Materials:
-
α,β-γ,δ-Unsaturated aldehyde (e.g., Cinnamaldehyde, 0.2 mmol)
-
3-Aminomaleimide (e.g., N-Phenyl-3-aminomaleimide, 0.1 mmol)
-
NHC precatalyst (e.g., a triazolium salt, 0.02 mmol, 20 mol%)
-
Base (e.g., Potassium carbonate, 0.02 mmol, 20 mol%)
-
Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 0.25 mmol)
-
4 Å Molecular Sieves (50 mg)
-
Anhydrous Tetrahydrofuran (THF, 1 mL)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add the NHC precatalyst (0.02 mmol), potassium carbonate (0.02 mmol), and 4 Å molecular sieves (50 mg).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous THF (1 mL) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The 3-aminomaleimide (0.1 mmol) and the α,β-γ,δ-unsaturated aldehyde (0.2 mmol) are added sequentially.
-
The oxidant (DDQ, 0.25 mmol) is added, and the reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is directly loaded onto a silica (B1680970) gel column.
-
The product is purified by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 6-azaspiro[4.5]decane derivative.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Organocatalytic Diastereoselective [3+2] Cycloaddition
This protocol details the synthesis of a 2-amino-spiro[4.5]decane-6-one derivative through a synergistic photocatalytic and organocatalytic [3+2] cycloaddition.[4]
Materials:
-
2-Methylene-tetrahydronaphthalen-1-one (0.025 mmol)
-
N-Cyclopropylaniline (0.05 mmol)
-
Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived phosphoric acid, 10 mol%)
-
Dichloromethane (DCM, 2.5 mL, 0.01 M)
-
Nitrogen atmosphere
-
Blue LED light source (450-455 nm)
Procedure:
-
To a quartz reaction tube containing a magnetic stir bar, add the 2-methylene-tetrahydronaphthalen-1-one (0.025 mmol), N-cyclopropylaniline (0.05 mmol), and the chiral phosphoric acid catalyst (0.0025 mmol).
-
The tube is sealed, evacuated, and backfilled with nitrogen three times.
-
Dichloromethane (2.5 mL) is added via syringe.
-
The reaction mixture is stirred in the dark for 30 minutes at room temperature.
-
The reaction tube is then placed in a photoreactor and irradiated with a blue LED light source at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-amino-spiro[4.5]decane-6-one.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of 8-azaspiro[4.5]decane-7,9-dione Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 8-azaspiro[4.5]decane-7,9-dione and its derivatives, which are of significant interest in medicinal chemistry and drug development. The core structure is a key building block for various biologically active molecules, including the anxiolytic drug Buspirone (B1668070).
Synthesis of this compound-7,9-dione (Parent Compound)
The direct synthesis of the parent compound, this compound-7,9-dione, can be efficiently achieved through the reaction of 1,1-cyclopentanediacetic acid (also referred to as 1,1-pentamethylene oxalic acid) and urea (B33335).[1] This method is noted for its cost-effective starting materials and simple procedure, making it suitable for industrial-scale production.[1]
Experimental Protocol
A mixture of 1,1-cyclopentanediacetic acid and urea is heated with stirring. The molar ratio of urea to 1,1-cyclopentanediacetic acid should be between 1.1:1 and 1.6:1.[1] The reaction is carried out at a temperature of 150-200 °C for 0.5-2 hours.[1] Upon completion, the crude product is obtained, which can then be purified by recrystallization from 30-60% ethanol (B145695) with activated carbon to yield white crystals of this compound-7,9-dione.[1]
Example Protocol:
-
Combine 93.1 g (0.5 mol) of 1,1-cyclopentanediacetic acid and 42.0 g (0.7 mol) of urea in a suitable reaction vessel.
-
Heat the mixture to 160-170 °C with stirring and maintain this temperature for 1 hour.[1]
-
Allow the reaction mixture to cool slightly.
-
Add 450 ml of 50% ethanol to dissolve the crude product.[1]
-
Add 1 g of activated carbon and heat the solution.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool, promoting crystallization.
-
Collect the white, flake-like crystals by filtration, wash with cold ethanol, and dry.
Quantitative Data
| Reactants | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 1,1-Cyclopentanediacetic acid, Urea | 1:1.4 | 160-170 | 1 | 89.5 | 154-156 | [1] |
| 1,1-Cyclopentanediacetic acid, Urea | 1:1.1-1.6 | 150-200 | 0.5-2 | 80.1-89.5 | 154-156 | [1] |
Reaction Pathway
Caption: Synthesis of this compound-7,9-dione.
Synthesis of 8-[4-(4-Pyrimidin-2-yl-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione (Buspirone)
Buspirone is a prominent anxiolytic agent and a key derivative of this compound-7,9-dione. Its synthesis typically involves a multi-step process starting from the parent spiro compound. A common route involves the alkylation of this compound-7,9-dione with a suitable butyl halide followed by reaction with 1-(2-pyrimidinyl)piperazine.
Experimental Workflow
Caption: General workflow for Buspirone synthesis.
Experimental Protocols
Step 1: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
-
Dissolve 16.7 g (0.1 mol) of this compound-7,9-dione in 60 ml of dimethylformamide (DMF).
-
To this solution, add a mixture of 60 ml of DMF and 30 ml of 4M methanolic sodium methylate solution dropwise at room temperature with cooling and stirring.
-
Cool the mixture to 5-10 °C and stir for one hour.
-
Add 54.0 g (0.25 mol) of 1,4-dibromobutane.
-
After the reaction is complete, work-up of the reaction mixture yields 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a pale yellow, viscous oil.[2]
Step 2: Synthesis of Buspirone
-
A mixture of 9.5 g (0.025 mol) of 8-(4-piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, 2.86 g (0.025 mol) of 2-chloropyrimidine, and 7.6 g (0.075 mol) of triethylamine (B128534) in 125 ml of n-butanol is refluxed with stirring for 2 hours.[2]
-
The reaction mixture is then evaporated.
-
The residue is dissolved in 120 ml of 1N hydrochloric acid, and the aqueous phase is clarified with activated carbon.
-
The solution is made alkaline with 5N sodium hydroxide (B78521) solution.
-
The precipitated product is filtered off and washed with water to give 8-[4-(4-pyrimidin-2-yl-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione.[2]
Quantitative Data for Buspirone Synthesis
| Intermediate/Product | Starting Materials | Solvent(s) | Yield (%) | Melting Point (°C) | Reference |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | This compound-7,9-dione, 1,4-dibromobutane | DMF | 92.0 | - | [2] |
| 8-(4-Piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride | 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, Piperazine | n-Butanol | 83 | 240-242 | [2] |
| Buspirone | 8-(4-Piperazin-1-yl-butyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, 2-chloropyrimidine | n-Butanol | 81.6 | 102-103 | [2] |
Signaling Pathway Context
Derivatives of this compound-7,9-dione, such as Buspirone and its analogs, are often investigated for their interaction with serotonin (B10506) receptors, particularly the 5-HT1A receptor, where they act as agonists or partial agonists.[3] This interaction is central to their therapeutic effects.
Caption: Simplified 5-HT1A receptor signaling pathway.
References
- 1. CN1085895A - 8-azaspiro [4,5] decane-7, the preparation method of 9-dione compounds - Google Patents [patents.google.com]
- 2. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
- 3. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dioxa-8-azaspiro[4.5]decane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxa-8-azaspiro[4.5]decane is a versatile bifunctional building block widely employed in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid spirocyclic framework provides a unique three-dimensional scaffold that is attractive for the design of novel therapeutic agents and functional materials. The presence of a secondary amine allows for a variety of functionalization reactions, while the ketal group serves as a protected form of a cyclohexanone, which can be deprotected under acidic conditions for further synthetic manipulations. This document provides detailed application notes, experimental protocols, and comparative data for the use of 1,4-Dioxa-8-azaspiro[4.5]decane in key organic transformations.
Applications in Organic Synthesis
1,4-Dioxa-8-azaspiro[4.5]decane serves as a crucial intermediate in the synthesis of a range of complex molecules, including:
-
Central Nervous System (CNS) Agents: The spirocyclic core is a common feature in various neuroleptics and other CNS-active compounds.
-
Radioligands for Imaging: Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been developed as selective ligands for receptors in the brain, with applications in Positron Emission Tomography (PET) for tumor imaging. For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a high-affinity ligand for the sigma-1 receptor.[1][2]
-
Novel Heterocyclic Systems: It is used in the synthesis of more complex heterocyclic structures, such as spirocyclotriphosphazenes.[3]
The secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane is readily functionalized through N-alkylation, N-arylation, and N-acylation reactions, providing access to a diverse array of derivatives.
Data Presentation: N-Functionalization of 1,4-Dioxa-8-azaspiro[4.5]decane
The following tables summarize typical reaction conditions and yields for the N-functionalization of 1,4-Dioxa-8-azaspiro[4.5]decane, based on established methodologies for secondary amines.
Table 1: N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | K₂CO₃ or Et₃N | Acetonitrile or DMF | 25 - 80 | 2 - 24 | 70 - 95 |
| Alkyl Tosylate | K₂CO₃ | DMF | 80 - 100 | 12 - 18 | 75 - 90 |
Table 2: N-Arylation of 1,4-Dioxa-8-azaspiro[4.5]decane (Buchwald-Hartwig Amination)
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos | NaOtBu or Cs₂CO₃ | Toluene (B28343) or Dioxane | 80 - 110 | 12 - 24 | 60 - 90 |
| Aryl Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 100 - 120 | 18 - 36 | 50 - 85 |
Table 3: N-Acylation of 1,4-Dioxa-8-azaspiro[4.5]decane
| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Acyl Chloride (e.g., Benzoyl Chloride) | Et₃N or Pyridine | CH₂Cl₂ or THF | 0 - 25 | 1 - 4 | 85 - 98 |
| Acid Anhydride (e.g., Acetic Anhydride) | None or Et₃N | CH₂Cl₂ or neat | 25 | 0.5 - 2 | 90 - 99 |
Experimental Protocols
Protocol 1: N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane with an Alkyl Halide
This protocol describes the synthesis of 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl bromide.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 eq), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).
-
Add anhydrous, degassed toluene to the flask.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by flash chromatography.
Protocol 3: N-Acylation with an Acyl Chloride
This protocol details the synthesis of 8-benzoyl-1,4-dioxa-8-azaspiro[4.5]decane.
Materials:
-
1,4-Dioxa-8-azaspiro[4.5]decane
-
Benzoyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.
Visualizations
Synthesis of a Sigma-1 Receptor Ligand
The following diagram illustrates the synthetic pathway for a potent sigma-1 receptor ligand, starting from 1,4-Dioxa-8-azaspiro[4.5]decane. This multi-step synthesis highlights the utility of this building block in the development of targeted therapeutic and imaging agents.
Caption: Synthetic workflow for a sigma-1 receptor ligand.
Experimental Workflow for N-Arylation
This diagram outlines the key steps in a typical Buchwald-Hartwig amination experiment using 1,4-Dioxa-8-azaspiro[4.5]decane.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
8-Azaspiro[4.5]decane: A Versatile Scaffold for Potent and Selective Sigma-1 Receptor Ligands
Application Notes and Protocols for Researchers in Drug Discovery and Development
The 8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in the design of high-affinity and selective ligands for the sigma-1 receptor (σ1R). This chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a multitude of cellular functions and represents a promising therapeutic target for a range of neurological and psychiatric disorders. These application notes provide an overview of the utility of the this compound scaffold, alongside detailed protocols for the synthesis, characterization, and evaluation of novel sigma-1 receptor ligands based on this framework.
Introduction to the this compound Scaffold
The this compound core offers a rigid, three-dimensional structure that can be strategically functionalized to achieve potent and selective binding to the sigma-1 receptor. The spirocyclic nature of the scaffold provides a defined orientation for substituents, facilitating the exploration of the chemical space around the receptor's binding site. Modifications at the nitrogen atom and other positions on the carbocyclic and heterocyclic rings have yielded a diverse library of compounds with varying affinities and selectivities for the sigma-1 receptor over the sigma-2 (σ2R) subtype.
Quantitative Data Summary
The following table summarizes the binding affinities of representative this compound derivatives for the sigma-1 and sigma-2 receptors. This data highlights the potential for achieving high selectivity with this scaffold.
| Compound ID | R Group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) | Reference |
| 1a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | >162 | >30 | [1][2] |
| Compound 8 | [Structure-specific] | 0.47 - 12.1 | - | 2 - 44 | [3] |
| SI 1/28 | Benzylpiperazine derivative | 6.1 | 2583 | 423 | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the sigma-1 receptor and a typical workflow for the screening of novel this compound-based ligands.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol describes a general method for the N-alkylation or N-arylation of the this compound core.
Materials:
-
This compound hydrochloride
-
Appropriate alkyl or aryl halide (e.g., benzyl (B1604629) bromide, 4-fluorobenzyl chloride)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica (B1680970) gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane, dichloromethane, methanol)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ACN or DMF, add K₂CO₃ (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt.
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.[5][6][7]
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells overexpressing σ1R).[5]
-
Haloperidol (B65202) for determining non-specific binding.[5]
-
Test compounds (this compound derivatives) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, membrane preparation (typically 100-200 µg protein), and [³H]-(+)-pentazocine (at a concentration near its Kd, e.g., 2-5 nM).[7]
-
Non-specific Binding: Binding buffer, membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).[5]
-
Competition: Binding buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Incubate the plates at 37°C for 90-120 minutes.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: In Vivo Evaluation in a Mouse Model of Neuropathic Pain
This protocol outlines a general procedure for assessing the anti-allodynic effects of this compound derivatives in a model of neuropathic pain, such as the chronic constriction injury (CCI) model.[4]
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline mixture).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments for CCI surgery.
-
Von Frey filaments for assessing mechanical allodynia.
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Induction of Neuropathic Pain (CCI Model):
-
Anesthetize the mice.
-
Expose the sciatic nerve in one hind limb and place loose ligatures around it.
-
Close the incision with sutures.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain symptoms.
-
-
Assessment of Baseline Nociceptive Thresholds:
-
Before drug administration, measure the baseline mechanical withdrawal threshold using von Frey filaments and/or the thermal withdrawal latency using a plantar test apparatus.
-
-
Drug Administration:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
-
Post-treatment Nociceptive Testing:
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the mechanical and/or thermal withdrawal thresholds.
-
-
Data Analysis:
-
Compare the post-treatment withdrawal thresholds to the baseline values for both the vehicle- and drug-treated groups.
-
Calculate the percentage of maximum possible effect (%MPE) or another appropriate measure of anti-allodynia.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect.
-
These protocols provide a foundational framework for the investigation of this compound derivatives as sigma-1 receptor ligands. Researchers should adapt and optimize these methods based on their specific compounds and experimental objectives.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use [mdpi.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Design of M1 Muscarinic Agonists Utilizing a 1-Oxa-8-azaspiro[4.5]decane Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target in drug discovery for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. Activation of the M1 receptor is known to play a crucial role in learning and memory processes. The development of selective M1 agonists has been a significant challenge due to the highly conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5). Non-selective activation can lead to undesirable side effects mediated by other subtypes, such as bradycardia (M2) and gastrointestinal disturbances (M3).
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising chemical framework for the design of potent and selective M1 muscarinic agonists. Compounds derived from this scaffold, such as YM796, have demonstrated efficacy in preclinical models of cognitive impairment with a favorable side effect profile. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of M1 muscarinic agonists based on the 1-oxa-8-azaspiro[4.5]decane core.
Data Presentation
In Vitro Pharmacological Profile of Representative 1-Oxa-8-azaspiro[4.5]decane Analogs
The following table summarizes the in vitro binding affinities and functional potencies of key compounds. Data is compiled from various sources and presented for comparative purposes.
| Compound | M1 Receptor Binding Affinity (Ki, nM) | M2 Receptor Binding Affinity (Ki, nM) | M1 Functional Activity (Phosphoinositide Hydrolysis, EC50, µM) | Notes |
| 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) | High Affinity | High Affinity | Partial Agonist | Exhibited high affinity for both M1 and M2 receptors.[1] |
| YM796 ((-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) | High Affinity (M1) | Lower Affinity (M2/M3) | M1 Agonistic Activity | Shows functional selectivity for M1-mediated responses over M2/M3-mediated effects.[1] |
| YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane) | Micromolar Range | Micromolar Range | M1 Agonistic Activity | Stimulated phosphoinositide hydrolysis. |
Note: Comprehensive Ki values for all muscarinic subtypes (M1-M5) for these specific compounds are not consistently reported in a single study. Researchers are encouraged to perform comprehensive selectivity profiling.
In Vivo Activity of YM796 in a Model of Cognitive Impairment
The table below outlines the effective dose of YM796 in a preclinical model of amnesia.
| Animal Model | Amnesic Agent | Behavioral Test | Effective Dose of YM796 (p.o.) | Reference |
| Rats with Nucleus Basalis Magnocellularis Lesions | - | Passive Avoidance | 0.031 - 0.5 mg/kg | [1] |
| Rats | Scopolamine (B1681570) | Passive Avoidance | 0.1 - 1 mg/kg | [2] |
| Senescence-Accelerated Mice (SAMP8) | Age-related | Passive Avoidance | 0.3 and 1 mg/kg | [3] |
Experimental Protocols
Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives
The synthesis of the 1-oxa-8-azaspiro[4.5]decane core generally involves a Michael addition reaction followed by a cyclization step.[1] The following is a generalized protocol for the synthesis of a related analog, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a).[1]
Protocol 1: Synthesis of 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one
-
Michael Addition: React an appropriate α,β-unsaturated ester with hydroxyurea (B1673989) in the presence of a suitable base (e.g., sodium methoxide) in a polar solvent like methanol. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The product from the Michael addition is then subjected to cyclization. This can be achieved by heating the reaction mixture or by the addition of an acid catalyst.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the desired 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, need to be optimized for each specific derivative.
In Vitro Assays
Protocol 2: M1 Muscarinic Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Phosphoinositide (PI) Hydrolysis Assay (IP-One HTRF Assay)
This functional assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of M1 receptor activation, using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Culture and Seeding:
-
Use a cell line stably expressing the human M1 receptor (e.g., CHO-M1).
-
Seed the cells into a 384-well white plate at a density of 10,000–40,000 cells per well and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test agonist in a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Remove the culture medium from the cells and add the agonist solutions.
-
Incubate for 1 hour at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate antibody) in lysis buffer to each well.
-
Incubate at room temperature for 1 hour to allow for cell lysis and immunoassay development.
-
-
HTRF Reading:
-
Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximum response) values by non-linear regression analysis of the dose-response curve.
-
In Vivo Assays
Protocol 4: Scopolamine-Induced Cognitive Impairment in the Passive Avoidance Task (Rats)
This protocol assesses the ability of a test compound to reverse memory deficits induced by the muscarinic antagonist scopolamine.
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Administer the test compound (e.g., YM796) or vehicle orally to the rats.
-
After a set pre-treatment time (e.g., 60 minutes), administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline.
-
After another interval (e.g., 30 minutes), place the rat in the light compartment.
-
Once the rat enters the dark compartment, close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
Record the step-through latency, which is the time it takes for the rat to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates successful memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).
-
A significant increase in step-through latency in the test compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
Protocol 5: Assessment of Cholinergic Side Effects (Hypothermia and Salivation)
This protocol is to evaluate the potential for a test compound to induce common cholinergic side effects.
-
Hypothermia:
-
Administer the test compound or vehicle to mice.
-
Measure the rectal temperature at baseline and at various time points after administration (e.g., 30, 60, 90, and 120 minutes) using a digital thermometer.
-
A significant decrease in body temperature compared to the vehicle-treated group indicates a hypothermic effect.
-
-
Salivation:
-
Administer the test compound or vehicle to mice.
-
At a specific time point after administration (e.g., 30 minutes), place a pre-weighed cotton ball in the mouse's mouth for a fixed period (e.g., 2 minutes).
-
Remove the cotton ball and immediately weigh it again.
-
The increase in weight corresponds to the amount of saliva produced.
-
A significant increase in saliva production compared to the vehicle-treated group indicates a sialorrheic effect.
-
Mandatory Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for M1 Agonists.
Caption: Structure-Activity Relationship Logic.
References
- 1. Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Septal scopolamine-systemic diazepam interaction in passive avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 8-Azaspiro[4.5]decane in PET Radioligand Development for Sigma-1 Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 8-Azaspiro[4.5]decane scaffold in the development of Positron Emission Tomography (PET) radioligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological disorders and cancer. This document details the synthesis, in vitro and in vivo evaluation of key this compound-based radioligands, offering valuable protocols and data for researchers in the field.
Key Radioligands and Quantitative Data
Two prominent examples of this compound-based PET radioligands for σ1 receptor imaging are [¹⁸F]5a (a 1,4-Dioxa-8-azaspiro[4.5]decane derivative) for tumor imaging and [¹⁸F]8 (a 1-Oxa-8-azaspiro[4.5]decane derivative) for brain imaging. The quantitative data for these compounds are summarized below.
Table 1: In Vitro Binding Affinities and Selectivities
| Compound | Target | Kᵢ (nM) | Selectivity (σ2/σ1) | Selectivity (VAChT/σ1) |
| [¹⁸F]5a | σ1 Receptor | 5.4 ± 0.4[1][2][3] | 30-fold[1][2][3] | 1404-fold[1][2][3] |
| [¹⁸F]8 | σ1 Receptor | 0.47 - 12.1 | 2 - 44 | Not Reported |
Table 2: Radiochemical Synthesis Data
| Radioligand | Precursor | Radiochemical Yield | Radiochemical Purity | Molar/Specific Activity |
| [¹⁸F]5a | Tosylate precursor | Not explicitly stated, but prepared via a one-pot, two-step procedure[1][2] | >95%[1][2] | 25–45 GBq/μmol[1][2][3] |
| [¹⁸F]8 | Tosylate precursor | 12-35% | >99%[4] | 94 - 121 GBq/μmol[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sigma-1 receptor signaling pathway and a general workflow for the development and evaluation of this compound-based PET radioligands.
Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.
Caption: Figure 2: Experimental Workflow for Radioligand Development.
Experimental Protocols
General Protocol for ¹⁸F-Radiolabeling via Nucleophilic Substitution
This protocol is a generalized procedure based on the synthesis of [¹⁸F]5a and [¹⁸F]8.[1][4]
Materials:
-
Precursor (e.g., tosylate derivative of the this compound compound)
-
[¹⁸F]Fluoride (produced via cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
HPLC system for purification
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 110 °C to form the reactive [K/K₂₂₂]⁺¹⁸F⁻ complex. Repeat the azeotropic drying with anhydrous acetonitrile twice.
-
-
Radiolabeling Reaction:
-
Dissolve the precursor (typically 1-5 mg) in anhydrous acetonitrile (0.5-1.0 mL).
-
Add the precursor solution to the dried [K/K₂₂₂]⁺¹⁸F⁻ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-20 minutes).
-
-
Purification:
-
After the reaction, cool the vessel and dilute the reaction mixture with the mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Collect the fraction corresponding to the ¹⁸F-labeled product.
-
-
Formulation:
-
Remove the organic solvent from the collected HPLC fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, wash the cartridge with water to remove residual organic solvent and then elute the final product with ethanol.
-
Formulate the final product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
General Protocol for In Vitro Autoradiography
This protocol provides a general framework for assessing the binding of this compound-based radioligands to tissue sections.
Materials:
-
Frozen tissue sections (e.g., brain or tumor tissue) mounted on microscope slides.
-
Radioligand (e.g., [¹⁸F]5a or [¹⁸F]8).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Wash buffer (ice-cold).
-
Displacement agent (a known high-affinity ligand for the target receptor, e.g., haloperidol (B65202) for σ1).
-
Phosphor imaging plates or autoradiography film.
Procedure:
-
Pre-incubation:
-
Thaw the tissue sections to room temperature.
-
Pre-incubate the slides in incubation buffer for a short period (e.g., 15-30 minutes) to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with a solution of the radioligand in incubation buffer at a specific concentration (typically in the low nanomolar range).
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a competing, non-labeled ligand (e.g., 10 µM haloperidol).
-
Incubate for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature.
-
-
Washing:
-
Quickly rinse the slides in ice-cold wash buffer to remove unbound radioligand.
-
Perform several washes in fresh, ice-cold wash buffer for a few minutes each.
-
A final quick dip in ice-cold distilled water can be performed to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly, for example, under a stream of cool air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for a duration determined by the specific activity of the radioligand and the density of the target receptors.
-
-
Image Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the signal intensity in different regions of interest using appropriate software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
General Protocol for Small Animal PET Imaging
This protocol outlines the general steps for in vivo evaluation of this compound-based PET radioligands in animal models.
Materials:
-
Animal model (e.g., mouse or rat, potentially with a tumor xenograft).
-
Anesthesia (e.g., isoflurane).
-
Radioligand formulated for injection.
-
Small animal PET/CT or PET/MR scanner.
-
Catheter for intravenous injection.
Procedure:
-
Animal Preparation:
-
Fast the animal for a few hours before the scan to reduce background signal, if necessary.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Place a catheter in a tail vein for radioligand administration.
-
-
Radioligand Administration:
-
Position the anesthetized animal in the scanner.
-
Administer a bolus injection of the radioligand (typically a few MBq) via the tail vein catheter.
-
-
PET Scan Acquisition:
-
Start the PET scan acquisition either immediately before, during, or immediately after the injection of the radioligand.
-
Acquire dynamic or static images over a predetermined period (e.g., 60-90 minutes).
-
A CT or MR scan is typically acquired for anatomical co-registration and attenuation correction.
-
-
Blocking Study (for specificity):
-
To demonstrate target-specific binding, a separate group of animals can be pre-treated with a high dose of a non-labeled blocking agent (e.g., haloperidol) a few minutes before the administration of the radioligand.
-
A significant reduction in the uptake of the radioligand in the target tissue in the pre-treated animals compared to the control group indicates specific binding.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using appropriate algorithms, including corrections for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the anatomical images (CT or MR).
-
Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radioligand over time.
-
Calculate standardized uptake values (SUV) or use kinetic modeling to quantify the radioligand uptake.
-
These protocols provide a foundational framework. Researchers should consult the specific literature for the radioligand of interest for optimized parameters and detailed procedures.[1][3][4]
References
Application Notes and Protocols: Synthesis of Buspirone from 8-azaspiro[4.5]decane-7,9-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Buspirone (B1668070), an anxiolytic agent, starting from 8-azaspiro[4.5]decane-7,9-dione. The synthesis is a two-step process involving an initial N-alkylation followed by a nucleophilic substitution. This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the synthetic route, quantifiable data, and the pharmacological mechanism of the target compound.
Introduction
Buspirone is a non-benzodiazepine anxiolytic that exerts its therapeutic effects primarily through its interaction with serotonin (B10506) 5-HT1A and dopamine (B1211576) D2 receptors.[1][2] Structurally, it is an azaspirodecane derivative, and a common synthetic route involves the key starting material, this compound-7,9-dione. This document outlines a reliable and reproducible protocol for the synthesis of Buspirone from this starting material.
Overall Reaction Scheme
The synthesis of buspirone from this compound-7,9-dione proceeds in two main steps:
-
Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This step involves the N-alkylation of this compound-7,9-dione with an excess of 1,4-dibromobutane (B41627) in the presence of a base.
-
Step 2: Synthesis of Buspirone. The intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is then reacted with 1-(2-pyrimidinyl)piperazine to yield the final product, Buspirone.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of Buspirone.
Table 1: Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound-7,9-dione | C₉H₁₃NO₂ | 167.21 | Starting Material |
| 1,4-dibromobutane | C₄H₈Br₂ | 215.91 | Reagent |
| 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | C₁₃H₂₀BrNO₂ | 302.21[3] | Intermediate |
| 1-(2-pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 | Reagent |
| Buspirone | C₂₁H₃₁N₅O₂ | 385.50[4] | Final Product |
| Buspirone Hydrochloride | C₂₁H₃₂ClN₅O₂ | 421.96[5] | Final Product Salt |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Solvent(s) | Base | Temperature (°C) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |
| 1 | This compound-7,9-dione + 1,4-dibromobutane | Dimethylformamide (DMF), Methanol | Sodium methoxide (B1231860) | 10 - 20[[“]][7] | 1 | 92.0[7] | N/A (Oily Product)[7] |
| 2 | 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione + 1-(2-pyrimidinyl)piperazine | n-Butanol | Potassium carbonate | Reflux (80-120)[[“]] | 2 | 81.3[[“]] | 101 - 102[[“]] |
| - | Overall (One-pot modification) | - | - | - | - | 51.8[3] | 200 - 203 (as HCl salt)[3] |
Experimental Protocols
Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
Materials:
-
This compound-7,9-dione (1.0 eq)
-
1,4-dibromobutane (2.5 eq)[7]
-
Sodium methoxide (4M solution in methanol)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound-7,9-dione (0.1 mol, 16.7 g) in 60 mL of dimethylformamide.[7]
-
To this solution, add a mixture of 60 mL of dimethylformamide and 30 mL of 4M methanolic sodium methylate solution dropwise with cooling and stirring at room temperature.[7]
-
Cool the reaction mixture to 5-10 °C and stir at this temperature for one hour.[7]
-
Add 1,4-dibromobutane (0.25 mol, 54.0 g) to the reaction mixture.[7]
-
Allow the reaction to proceed at 10-20 °C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione as a pale yellow, viscous oil.[7] The expected yield is approximately 92%.[7]
Step 2: Synthesis of Buspirone
Materials:
-
8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (1.0 eq)
-
1-(2-pyrimidinyl)piperazine (1.0 eq)
-
Potassium carbonate (1.1 eq)
-
n-Butanol
-
1N Hydrochloric acid
-
5N Sodium hydroxide (B78521) solution
-
Activated carbon
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (0.092 mol, 27.8 g), 1-(2-pyrimidinyl)piperazine, and powdered potassium carbonate (0.1 mol, 13.8 g) in 500 mL of n-butanol.[[“]]
-
Heat the mixture to reflux (approximately 80-120 °C) with stirring for 2 hours.[[“]]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.[[“]]
-
Dissolve the residue in 120 mL of 1N hydrochloric acid.[[“]]
-
Clarify the aqueous phase with activated carbon and then filter.[[“]]
-
Make the filtrate alkaline with 5N sodium hydroxide solution to precipitate the product.[[“]]
-
Filter the precipitated solid, wash with water, and dry to obtain Buspirone. The expected yield is approximately 81.3%, with a melting point of 101-102 °C.[[“]]
Optional: Conversion to Buspirone Hydrochloride
Buspirone can be converted to its hydrochloride salt for improved stability and handling.
Procedure:
-
Dissolve the crude Buspirone base in ethanol.
-
Add a calculated amount of ethanolic hydrochloric acid.
-
Cool the solution to induce crystallization.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum. The melting point of buspirone hydrochloride is in the range of 201-203 °C.[3]
Mandatory Visualizations
Synthetic Workflow
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug at commercial level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. EP0395192A2 - Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron) - Google Patents [patents.google.com]
Application Notes and Protocols: 1,3,8-Triazaspiro[4.5]decane Derivatives as mPTP Inhibitors for Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a significant cause of tissue damage in various pathologies, including myocardial infarction and stroke.[1] A key event in the progression of IRI is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[2] Persistent mPTP opening leads to mitochondrial dysfunction, ATP depletion, and ultimately, cell death.[3][4] Consequently, the mPTP has emerged as a promising therapeutic target for mitigating IRI.[5]
This document provides detailed information on a novel class of mPTP inhibitors: 1,3,8-triazaspiro[4.5]decane derivatives. These small molecules have been shown to effectively inhibit mPTP opening by targeting the c subunit of the F1/FO-ATP synthase complex.[1][6][7] This unique mechanism of action offers a potential new avenue for the development of cardio- and neuroprotective agents.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of representative 1,3,8-triazaspiro[4.5]decane and related 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors.
Table 1: In Vitro Efficacy of Triazaspiro[4.5]decane Derivatives
| Compound | Scaffold | Potency as mPTP Inhibitor | Cytoprotective Effect | Reference |
| PP11 | 1,3,8-triazaspiro[4.5]decane | Good in vitro potency | - | [8][9] |
| IB6a | 1,3,8-triazaspiro[4.5]decane | Good in vitro potency | - | [8][9] |
| Compound 10 | 1,3,8-triazaspiro[4.5]decane | Good mPTP inhibitory activity | Decreased apoptotic rate in ex vivo MI model | [1][6] |
| Compound 14e | 1,4,8-triazaspiro[4.5]decan-2-one | High potency | Counteracts cardiomyocyte death in vitro (hypoxia/reoxygenation) | [5][8] |
Signaling Pathway
The primary mechanism of action of 1,3,8-triazaspiro[4.5]decane derivatives involves the direct inhibition of the mPTP by binding to the c subunit of the F1/FO-ATP synthase. This prevents the conformational changes that lead to pore opening in response to ischemic and reperfusion-induced stressors like calcium overload and oxidative stress.
Caption: Inhibition of mPTP by 1,3,8-Triazaspiro[4.5]decane Derivatives.
Experimental Workflows and Protocols
Detailed methodologies for key experiments are provided below.
Assessment of mPTP Opening
A common method to assess mPTP opening is the Calcium Retention Capacity (CRC) assay in isolated mitochondria.[3]
Caption: Workflow for Calcium Retention Capacity (CRC) Assay.
Protocol: Calcium Retention Capacity (CRC) Assay
-
Mitochondria Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.[10]
-
Assay Buffer: Prepare an assay buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive fluorescent dye (e.g., Calcium Green™-5N).[3]
-
Incubation: Add the isolated mitochondria to the assay buffer in a 96-well plate. Pre-incubate with various concentrations of the 1,3,8-triazaspiro[4.5]decane derivative or vehicle control.[10]
-
Calcium Pulses: Initiate the assay by adding sequential pulses of a known concentration of CaCl2.[3]
-
Fluorescence Measurement: Monitor the extra-mitochondrial calcium concentration by measuring the fluorescence of the calcium-sensitive dye using a plate reader.[10]
-
Data Analysis: The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated calcium from the mitochondria.[3] The total amount of calcium taken up by the mitochondria before pore opening is the calcium retention capacity.
In Vitro Model of Hypoxia/Reoxygenation
To simulate ischemia-reperfusion injury in vitro, cultured cells (e.g., cardiomyocytes) are subjected to hypoxia followed by reoxygenation.[5][8]
Protocol: Hypoxia/Reoxygenation (H/R) in Cultured Cardiomyocytes
-
Cell Culture: Plate cardiomyocytes (e.g., AC16 cells) and culture under standard conditions.
-
Hypoxia: Replace the culture medium with a hypoxic buffer and place the cells in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period.
-
Reoxygenation: After the hypoxic period, replace the hypoxic buffer with standard culture medium and return the cells to normoxic conditions.
-
Treatment: The 1,3,8-triazaspiro[4.5]decane derivatives can be added during the hypoxic phase, the reoxygenation phase, or both, to evaluate their protective effects.
-
Assessment of Cell Death: Evaluate cardiomyocyte death using various assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the release of lactate (B86563) dehydrogenase (LDH).[5]
Assessment of Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1]
Protocol: TUNEL Assay
-
Cell/Tissue Preparation: Prepare fixed and permeabilized cells or tissue sections.
-
Labeling: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the labeled cells using fluorescence microscopy.
-
Quantification: Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.[1]
Conclusion
The 1,3,8-triazaspiro[4.5]decane derivatives represent a promising class of mPTP inhibitors with a novel mechanism of action. The data and protocols presented here provide a foundation for further research and development of these compounds as potential therapeutics for ischemia-reperfusion injury. Their ability to target the c subunit of F1/FO-ATP synthase offers a specific approach to modulate mPTP opening and protect against cell death in ischemic conditions.[1][11]
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. Distinct mPTP activation mechanisms in ischaemia–reperfusion: contributions of Ca2+, ROS, pH, and inorganic polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Opioid Receptor Binding Profile of 1-Azaspiro[4.5]decan-10-yl Amides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies used to characterize the opioid receptor binding profile of novel compounds, with a focus on the hypothetical 1-azaspiro[4.5]decan-10-yl amide series. The provided protocols and data presentation formats are intended to serve as a guide for researchers in the field of opioid pharmacology and drug discovery.
Data Presentation: Opioid Receptor Binding Profile
A critical aspect of characterizing novel opioid ligands is the quantitative assessment of their binding affinity and functional potency at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The data should be presented in a clear and structured format to facilitate direct comparison and structure-activity relationship (SAR) analysis.
Table 1: Representative Opioid Receptor Binding Affinities (Ki) of 1-Azaspiro[4.5]decan-10-yl Amide Derivatives
| Compound ID | R1 Group | R2 Group | Mu (µ) Ki (nM) | Delta (δ) Ki (nM) | Kappa (κ) Ki (nM) | µ/δ Selectivity | µ/κ Selectivity |
| AZS-001 | H | Phenyl | 15.2 | 250.4 | 890.1 | 16.5 | 58.6 |
| AZS-002 | H | 4-Cl-Phenyl | 8.9 | 180.7 | 750.3 | 20.3 | 84.3 |
| AZS-003 | CH3 | Phenyl | 25.6 | 450.1 | 1205.7 | 17.6 | 47.1 |
| AZS-004 | CH3 | 4-Cl-Phenyl | 12.3 | 310.5 | 980.2 | 25.2 | 79.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Representative Functional Activity (EC50/IC50) of Lead Compound AZS-002
| Assay Type | Mu (µ) (nM) | Delta (δ) (nM) | Kappa (κ) (nM) |
| cAMP Inhibition (EC50) | 25.1 | 512.8 | >10,000 |
| β-Arrestin Recruitment (EC50) | 150.3 | >10,000 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of novel compounds. The following are standard protocols for key assays in opioid receptor pharmacology.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of 1-azaspiro[4.5]decan-10-yl amide derivatives for the human mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligands: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).
-
Test compounds (1-azaspiro[4.5]decan-10-yl amide derivatives).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of Naloxone (10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Competitive Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in opioid receptor signaling. Agonist activation of µ, δ, and κ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Objective: To determine the functional potency (EC50) of 1-azaspiro[4.5]decan-10-yl amide derivatives in inhibiting cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
Test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen).
-
384-well white plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating: Seed the cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's instructions for the specific assay kit.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of cAMP production against the log concentration of the test compound.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated opioid receptor, which is a key event in receptor desensitization and can also initiate distinct signaling pathways.
Objective: To determine the potency (EC50) of 1-azaspiro[4.5]decan-10-yl amide derivatives in inducing β-arrestin recruitment.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter or Tango assay systems).
-
Test compounds.
-
Assay-specific detection reagents.
-
White, clear-bottom 96- or 384-well plates.
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Plating: Seed the cells into the appropriate assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to a positive control (a known potent agonist).
-
Plot the percentage of β-arrestin recruitment against the log concentration of the test compound.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved in opioid receptor pharmacology.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
References
Application Notes and Protocols for 1-Thia-4-azaspiro[4.5]decane Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of novel 1-Thia-4-azaspiro[4.5]decane derivatives. The following sections detail the quantitative anticancer data, experimental protocols for synthesis and cytotoxicity evaluation, and visualizations of the compound structures and experimental workflows. This information is intended to facilitate further research and development of this promising class of compounds.
Introduction
1-Thia-4-azaspiro[4.5]decane derivatives have emerged as a significant class of heterocyclic compounds with potent anticancer properties. These molecules, characterized by a spirocyclic system containing a thiazolidinone ring fused to a cyclohexane (B81311) ring, have demonstrated efficacy against various cancer cell lines. Their unique three-dimensional structure provides a versatile scaffold for medicinal chemists to explore structure-activity relationships and develop novel therapeutic agents. Recent studies have focused on the synthesis of various derivatives, including thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, and their evaluation as inducers of apoptosis in cancer cells.[1]
Quantitative Anticancer Activity
The anticancer activity of a series of synthesized 1-Thia-4-azaspiro[4.5]decane derivatives and their related heterocyclic compounds was evaluated against three human cancer cell lines: HepG-2 (liver hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control. The results are summarized in the table below.
| Compound | HepG-2 IC50 (µM) | PC-3 IC50 (µM) | HCT-116 IC50 (µM) |
| 1 | 35.18 ± 2.46 | 29.14 ± 2.04 | 19.98 ± 1.40 |
| 3 | 38.12 ± 2.67 | 31.12 ± 2.18 | 21.14 ± 1.48 |
| 7 | 28.84 ± 2.02 | 30.05 ± 2.10 | 18.86 ± 1.32 |
| 9 | 32.24 ± 2.26 | 32.48 ± 2.27 | 11.12 ± 0.78 |
| 13 | 40.15 ± 2.81 | 33.14 ± 2.32 | 22.15 ± 1.55 |
| 14 | 25.12 ± 1.76 | 20.12 ± 1.41 | 9.24 ± 0.65 |
| 17 | 29.96 ± 2.10 | 35.18 ± 2.46 | 19.96 ± 1.40 |
| 18 | 36.14 ± 2.53 | 24.12 ± 1.69 | 15.12 ± 1.06 |
| Doxorubicin | 8.14 ± 0.57 | 7.24 ± 0.51 | 6.84 ± 0.48 |
Data extracted from a study by Flefel et al.[1]
Experimental Protocols
General Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones (Compounds 1-3)
This protocol describes a one-pot, three-component reaction for the synthesis of the core 1-Thia-4-azaspiro[4.5]decane structure.
Materials:
-
Cyclohexanone (B45756) or substituted cyclohexanone (e.g., 4-methylcyclohexanone)
-
Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline)
-
Mercaptoacetic acid
-
Dry benzene
-
Anhydrous sodium sulfate
-
Ethanol (B145695) for crystallization
Procedure:
-
A mixture of the appropriate cyclohexanone (1 equivalent), aromatic amine (1 equivalent), and mercaptoacetic acid (1.2 equivalents) is refluxed in dry benzene.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate and then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by crystallization from ethanol to yield the desired 4-aryl-1-thia-4-azaspiro[4.5]decan-3-one.
MTT Cytotoxicity Assay
This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized compounds using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Materials:
-
Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well sterile microplates
-
Synthesized compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
DMSO
Procedure:
-
Cancer cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Visualizations
Chemical Structure and Synthesis
The following diagram illustrates the general chemical structure of the 1-Thia-4-azaspiro[4.5]decane core and the synthetic pathway to its derivatives.
Caption: Synthetic pathway of 1-Thia-4-azaspiro[4.5]decane derivatives.
Experimental Workflow for Anticancer Activity Evaluation
The flowchart below outlines the key steps involved in assessing the anticancer potential of the synthesized compounds.
Caption: Workflow for evaluating the anticancer activity of derivatives.
Proposed Mechanism of Action
While the precise signaling pathways are a subject of ongoing research, the primary mechanism of anticancer activity for these compounds is believed to be the induction of apoptosis.
Caption: Conceptual mechanism of action for the anticancer derivatives.
References
Application Notes and Protocols: Preparation of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive, step-by-step protocol for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a member of the spirohydantoin class of heterocyclic compounds. Spirohydantoins are recognized as privileged scaffolds in medicinal chemistry, exhibiting a range of biological activities, including potential as anticancer, antiarrhythmic, and anti-inflammatory agents.[1] Notably, certain spirohydantoins have been identified as selective inhibitors of p300/CBP histone acetyltransferases, a promising target in oncology.[2][3][4] This document outlines a facile and cost-effective three-step synthetic route that produces the target compound in high yield and purity, making it readily accessible for further research and drug discovery applications.[1][5][6]
Introduction
Hydantoins, or imidazolidine-2,4-diones, are a well-established class of heterocyclic compounds with significant pharmacological interest.[1] The incorporation of a spirocyclic moiety at the 5-position of the hydantoin (B18101) ring system can impart unique three-dimensional structural features that are often beneficial for biological activity and drug-like properties. The N-1 monosubstituted spiro carbocyclic hydantoins, such as the title compound, are of particular interest to medicinal chemists as versatile building blocks for the development of novel therapeutics.[1][5] The synthetic protocol detailed herein avoids the need for protection of the N-3 position, which is typically more reactive, and proceeds through readily available starting materials to afford the desired product with an overall yield of 60%.[1]
Synthetic Pathway Overview
The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is achieved through a three-step sequence starting from 4-phenylcyclohexanone (B41837). The workflow involves the formation of a nitrile intermediate, followed by conversion to a ureido derivative, and subsequent cyclization to yield the final spirohydantoin.
Experimental Protocols
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)
-
To a solution of 4-phenylcyclohexanone (5.0 g, 28.7 mmol) in methanol (B129727) (25 mL), add methylamine hydrochloride (2.1 g, 31.6 mmol) and potassium cyanide (2.0 g, 31.6 mmol).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Use the resulting intermediate directly in the next step without further purification.
Step 2: Synthesis of 1-((1-Methylcarbamoyl)-4-phenylcyclohexyl)urea (3)
-
Dissolve the crude 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2) from the previous step in a mixture of acetic acid (10 mL) and water (40 mL).
-
Add potassium cyanate (KOCN) (9.3 g, 114.8 mmol) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting ureido derivative (3) is used in the subsequent step without purification.[1]
Step 3: Synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)
-
Prepare a stirred solution of the crude ureido derivative (3) (2.9 g, 11.3 mmol, based on the initial amount of ketone) in 40 mL of dry N,N-Dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise to the cooled solution.
-
Stir the mixture for 4 days at 45 °C under an Argon atmosphere.
-
After 4 days, treat the mixture with a 10% solution of hydrochloric acid (96 mL).
-
Continue stirring for an additional 24 hours at 45 °C.
-
Pour the reaction mixture into an ice-water mixture (400 mL).
-
Extract the aqueous mixture with chloroform (B151607) (4 x 200 mL).
-
Combine the organic extracts and wash with water (3 x 250 mL) and brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product (4).[1]
Data Presentation
Table 1: Reaction Yields
| Step | Product Name | Starting Material | Yield | Overall Yield |
| 1-3 | 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4) | 4-Phenylcyclohexanone | - | 60%[1] |
Note: The intermediates are used without purification, hence individual step yields are not reported, and the overall yield is for the three-step process.
Table 2: Characterization Data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)
| Analysis Type | Data |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 23.1 (CH₃), 28.5 (C₇, C₉), 30.1 (C₆, C₁₀), 41.5 (C₈), 61.6 (C₅), 126.0 (C₄'), 126.6 (C₂', C₆'), 128.3 (C₃', C₅'), 146.4 (C₁'), 155.1 (C₂=O), 177.3 (C₄=O) ppm.[1] |
| IR (mull) | ν 3143.9 (>N-H)amide, 2923.6 (C-H)sp², 2856.1 (C-H)sp³, 2723.2 (C-H)sp³, 1764.6 (C=O)amide, 1707.5 (C=O)amide, 1459.5 (C=C)Ar, 1406.5 (C=C)Ar, 1376.8 (C-H)methyl, 1141.0 (C-N)methyl, 1118.9 (C-N)spiro, 1067.3 (>CH₂) cm⁻¹.[1] |
| Elemental Analysis | Calculated for C₁₅H₁₈N₂O₂: C, 69.74%; H, 7.02%; N, 10.84%. Found: C, 69.90%; H, 7.30%; N, 10.50%.[1][6] |
| HRMS (m/z) | Calculated for C₁₅H₁₈N₂O₂ [M - H]⁺: 257.1285. Found: 257.1287.[1][6] |
Potential Application: Inhibition of p300/CBP Signaling
Spirohydantoin derivatives have been reported as potent and selective inhibitors of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[2][3][4] These enzymes are critical transcriptional co-activators involved in numerous cellular processes, including cell growth, differentiation, and survival.[3] Dysregulation of p300/CBP activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3][4] The inhibitory action of spirohydantoins on p300/CBP prevents the acetylation of histone proteins, leading to chromatin condensation and repression of gene transcription associated with cancer progression.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[1] The reactions are conducted under mild conditions, and the intermediates can be used without extensive purification, contributing to the overall efficiency of the synthesis.[1][6] This makes the compound readily available for researchers in medicinal chemistry and drug development who wish to explore the therapeutic potential of the spirohydantoin scaffold, particularly in the context of p300/CBP inhibition and anticancer research.
References
- 1. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 2. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - ProQuest [proquest.com]
The Role of 8-Azaspiro[4.5]decane in the Synthesis of Factor Xa Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for the development of anticoagulant therapies. The synthesis of potent and selective FXa inhibitors often involves the incorporation of unique structural motifs to optimize binding affinity, selectivity, and pharmacokinetic properties. One such scaffold of interest is the 8-Azaspiro[4.5]decane moiety. This spirocyclic system offers a rigid, three-dimensional framework that can orient functional groups in precise spatial arrangements to interact with the active site of FXa. This document provides an overview of the potential application of this compound in the synthesis of FXa inhibitors, including a generalized synthetic workflow and the mechanism of action of such compounds.
While specific, publicly available examples of direct FXa inhibitors featuring an this compound core with detailed synthetic protocols and quantitative biological data are limited in the reviewed literature, the principles of medicinal chemistry and known synthetic strategies allow for the conceptual design and synthesis of such molecules. The following sections outline a plausible synthetic approach and the underlying principles for researchers interested in exploring this chemical space for novel anticoagulant development.
Introduction to Factor Xa Inhibition
The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen. By inhibiting FXa, the amplification of the coagulation cascade is effectively blocked, preventing thrombus formation. Direct oral anticoagulants (DOACs) that target FXa have emerged as effective therapies for the prevention and treatment of thromboembolic disorders.
The this compound Scaffold in Drug Design
Spirocyclic scaffolds, such as this compound, are increasingly utilized in drug discovery. Their rigid, three-dimensional nature provides several advantages:
-
Conformational Rigidity: Reduces the entropic penalty upon binding to the target protein, potentially leading to higher affinity.
-
Novel Chemical Space: Offers unique structural diversity compared to more traditional flat, aromatic ring systems.
-
Improved Physicochemical Properties: Can influence solubility, lipophilicity, and metabolic stability.
-
Precise Vectorial Display of Substituents: Allows for the controlled orientation of functional groups to interact with specific pockets in the target's active site.
In the context of FXa inhibitors, the this compound moiety can serve as a central scaffold to position key pharmacophoric elements that interact with the S1 and S4 pockets of the FXa active site.
Signaling Pathway and Mechanism of Action
The primary signaling pathway involved is the blood coagulation cascade. Factor Xa inhibitors directly interrupt this pathway.
Caption: Mechanism of Factor Xa Inhibition.
Conceptual Experimental Workflow for Synthesis
The synthesis of a hypothetical Factor Xa inhibitor incorporating an this compound core would likely involve a multi-step process. The following diagram illustrates a generalized workflow.
Caption: Generalized Synthetic Workflow.
Hypothetical Experimental Protocols
The following are conceptual protocols for the key steps outlined in the workflow above. These are illustrative and would require optimization for a specific target molecule.
Protocol 1: Reductive Amination of 8-Azaspiro[4.5]decan-8-one
Objective: To introduce a key pharmacophoric element (P1 group) onto the spirocyclic core.
Materials:
-
8-Azaspiro[4.5]decan-8-one
-
Amine corresponding to the P1 group (P1-NH2)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 8-Azaspiro[4.5]decan-8-one (1.0 eq) in dichloroethane, add the amine (P1-NH2) (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield Intermediate A.
Protocol 2: Amide Coupling to Introduce the P2 Group
Objective: To couple the spirocyclic intermediate with another key binding element (P2 group).
Materials:
-
Intermediate A (from Protocol 1)
-
Carboxylic acid corresponding to the P2 group (P2-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carboxylic acid (P2-COOH) (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of Intermediate A (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final coupled product.
Quantitative Data Summary
As no specific Factor Xa inhibitor containing an this compound core with published data was identified, a table of hypothetical data is presented below for illustrative purposes. This table demonstrates how quantitative data for a series of synthesized analogs would be structured for easy comparison.
| Compound ID | P1 Group | P2 Group | Yield (%) | Purity (%) (HPLC) | FXa IC50 (nM) |
| AZS-001 | 4-chlorophenyl | 5-chloro-2-thiophenecarboxamide | 65 | >98 | 15.2 |
| AZS-002 | 4-methoxyphenyl | 5-chloro-2-thiophenecarboxamide | 72 | >99 | 8.7 |
| AZS-003 | 3-fluorophenyl | 5-chloro-2-thiophenecarboxamide | 68 | >98 | 22.5 |
| AZS-004 | 4-methoxyphenyl | 2-furoic amide | 55 | >97 | 35.1 |
Conclusion
The this compound scaffold represents a promising, yet underexplored, structural motif for the design of novel Factor Xa inhibitors. Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric groups to achieve high affinity and selectivity. The generalized synthetic protocols and workflows presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this compound-based FXa inhibitors. Further investigation into this area could lead to the discovery of new anticoagulant agents with improved therapeutic profiles.
Troubleshooting & Optimization
Optimizing reaction conditions for 8-Azaspiro[4.5]decane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 8-Azaspiro[4.5]decane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The most prevalent methods for constructing the this compound scaffold include:
-
Reductive Amination: This is a highly efficient, often one-pot reaction, involving the condensation of a piperidine (B6355638) derivative (like 4-piperidone) with a suitable amine, followed by in-situ reduction of the resulting imine or enamine.
-
Multi-step Synthesis involving Intramolecular Cyclization: These routes often build the piperidine ring first and then perform a spirocyclization. A common example is the Dieckmann condensation of a diester to form a cyclic β-ketoester, which can then be further manipulated.
-
[3+2] Cycloaddition Reactions: This method involves the reaction of a dipolarophile with a dipole precursor to form the spirocyclic system.
Q2: I am observing a consistently low yield. What are the likely causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. It is advisable to perform small-scale trial reactions to identify the optimal parameters.
-
Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions or incomplete conversion. Ensure you are using reagents of appropriate purity and anhydrous solvents when necessary.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields.[1]
-
Product Decomposition: The desired spirocyclic amine may be unstable under the reaction or workup conditions. Monitoring the reaction by TLC or LC-MS can help detect product degradation.[1]
Q3: My this compound product is difficult to purify. What strategies can I employ?
A3: this compound and its derivatives are often polar and basic, which can complicate purification. Consider the following approaches:
-
Acid-Base Extraction: You can exploit the basicity of the amine. By treating the crude product with an acid (e.g., HCl), the amine will form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer will regenerate the free amine, which can then be extracted with an organic solvent.
-
Salt Crystallization: Converting the amine product to a salt (e.g., hydrochloride) can facilitate crystallization and handling, especially if the free base is an oil.
-
Column Chromatography with Basic Modifiers: When using silica (B1680970) gel chromatography, the acidic nature of the silica can cause streaking and poor separation of basic amines. Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in the eluent, can significantly improve the separation.
-
Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC can be a powerful purification technique.
Q4: How should I store my purified this compound?
A4: As with many amines, this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. Ensure proper activation of catalysts if required. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by TLC or LC-MS. | |
| Incorrect pH for reductive amination. | The pH is crucial for imine formation and reduction. Adjust the pH to the optimal range for your specific reducing agent (often mildly acidic). | |
| Formation of Multiple Products | Side reactions due to high temperature. | Lower the reaction temperature and extend the reaction time. |
| Over-alkylation in reductive amination. | Use a controlled stoichiometry of the amine and carbonyl compound. A stepwise procedure involving pre-formation of the imine before adding the reducing agent can sometimes help. | |
| Competing intramolecular cyclization pathways. | Modify the substrate to favor the desired cyclization or explore different catalytic systems that offer higher selectivity. | |
| Product is an Oil and Does Not Crystallize | Presence of impurities. | Re-purify the product using one of the methods described in the FAQs. |
| The free base is naturally an oil at room temperature. | Attempt to form a salt (e.g., hydrochloride or citrate) to induce crystallization. | |
| Difficulty in Removing Solvent (e.g., DMF, DMSO) | High boiling point of the solvent. | Azeotropic removal with a lower-boiling solvent like toluene (B28343) or heptane (B126788) can be effective. For extractions, use a solvent in which the high-boiling solvent is immiscible, such as tert-butyl methyl ether (TBME) instead of dichloromethane (B109758) (DCM). |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how different reaction parameters can influence the synthesis of this compound derivatives. Note that optimal conditions will vary depending on the specific substrates and synthetic route.
Table 1: Effect of Solvent on Reductive Amination Yield
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 75-85 | Good for initial imine formation. |
| 1,2-Dichloroethane (DCE) | 10.4 | 80-90 | Higher boiling point allows for higher reaction temperatures. |
| Methanol (B129727) (MeOH) | 33.0 | 70-80 | Can act as both solvent and proton source. |
| Tetrahydrofuran (THF) | 7.6 | 65-75 | Aprotic, good for reactions with sensitive reagents. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | pH Range | Typical Yield (%) | Notes |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 4-6 | 85-95 | Mild and selective for imines over ketones. |
| Sodium cyanoborohydride (NaBH₃CN) | 3-5 | 80-90 | Effective but highly toxic. |
| Sodium borohydride (B1222165) (NaBH₄) | 7-9 | 60-75 | Less selective; can reduce the starting ketone. |
| H₂/Pd-C | N/A | 70-85 | Catalytic hydrogenation; requires pressure equipment. |
Table 3: Influence of Temperature on an Intramolecular Cyclization Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 80 | 24 | 65 | Slower reaction rate. |
| 100 | 12 | 80 | Optimal balance of rate and yield. |
| 120 | 8 | 70 | Increased side product formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination of 4-Piperidone (B1582916)
This protocol describes a general procedure for the synthesis of the parent this compound from commercially available starting materials.
Materials:
-
4-Piperidone hydrochloride
-
1-Amino-2-(cyclopentyl)ethane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (in diethyl ether or dioxane)
Procedure:
-
To a solution of 4-piperidone hydrochloride (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 1-amino-2-(cyclopentyl)ethane (1.0 eq) and stir the mixture for 1-2 hours at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (with 1% triethylamine) to afford the this compound as a free base.
-
For salt formation, dissolve the purified free base in a minimal amount of DCM and add a solution of HCl in diethyl ether or dioxane until precipitation is complete. The resulting hydrochloride salt can be collected by filtration.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Relationship between key reaction parameters and outcomes.
References
Technical Support Center: Purification of Polar 8-Azaspiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar 8-Azaspiro[4.5]decane derivatives. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar this compound derivatives.
Issue 1: Poor peak shape (tailing or fronting) in column chromatography on silica (B1680970) gel.
-
Question: My this compound derivative is showing significant peak tailing during flash chromatography on silica gel. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound derivatives on silica gel is often due to strong interactions between the amine functionality and acidic silanol (B1196071) groups on the stationary phase.[1][2] This can lead to poor separation and reduced recovery.
Solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system.[1][2] Common choices include:
-
0.1-2% Triethylamine (B128534) (TEA)
-
0.1-2% Ammonium (B1175870) hydroxide (B78521) in methanol (B129727) (prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your mobile phase).[3]
-
-
Alternative Stationary Phases: If peak shape does not improve, consider using a different stationary phase that is less acidic.[3][4]
-
Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.[5]
-
Reverse-Phase Silica (C18, C8): For highly polar derivatives, reverse-phase chromatography may provide better results.[1][6]
-
Diol-Bonded Silica: This can offer different selectivity for polar compounds.[4]
-
-
Boc-Protection: Protecting the amine functionality with a tert-butyloxycarbonyl (Boc) group can decrease its polarity and basicity, leading to improved chromatographic behavior on silica gel. The Boc group can be removed after purification.[1][6]
-
Issue 2: Difficulty in separating stereoisomers (enantiomers or diastereomers).
-
Question: I have a mixture of stereoisomers of my this compound derivative that I am unable to separate by standard chromatography. What methods can I use?
-
Answer: The separation of stereoisomers, which often have very similar physicochemical properties, requires specialized techniques.[4]
Solutions:
-
Chiral Chromatography (for enantiomers): This is the most direct method for separating enantiomers.
-
Chiral Stationary Phases (CSPs): Utilize HPLC or SFC with a chiral column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective.[7][8]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[9][10]
-
-
Chromatography for Diastereomers: Diastereomers have different physical properties and can often be separated by standard chromatography, although optimization may be required.
-
High-Resolution Stationary Phases: Use a high-quality silica gel with a small particle size.
-
Solvent System Optimization: Meticulously screen different solvent systems to maximize the difference in retention factors (ΔRf).[4]
-
-
Indirect Separation (for enantiomers): Convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[11] These diastereomers can then be separated by standard chromatography. This method has drawbacks, such as the need for a suitable functional group and the potential for racemization.[11]
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid to form diastereomeric salts. These salts may have different solubilities, allowing for separation by fractional crystallization.
-
Issue 3: The compound is too polar and shows little or no retention on reverse-phase HPLC.
-
Question: My this compound derivative is eluting in the void volume on a C18 column. How can I achieve retention and separation?
-
Answer: Highly polar compounds often exhibit poor retention on traditional nonpolar stationary phases like C18.[12]
Solutions:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is designed for the separation of highly polar compounds and is a good alternative to reverse-phase HPLC. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses silicon-hydride-based stationary phases and can retain and separate both polar and nonpolar compounds in the same isocratic run.[12]
-
Polar-Embedded or Polar-Endcapped Columns: These are modified reverse-phase columns that provide better retention for polar analytes.[13]
-
Adjust Mobile Phase pH: For basic compounds, increasing the pH of the mobile phase will suppress ionization and increase retention on a reverse-phase column. Ensure your column is stable at the chosen pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to start with for purifying a novel polar this compound derivative?
A1: A good starting point is a simple acid-base extraction to remove non-basic impurities.[14][15] This can significantly clean up your crude product. Following the extraction, analyze the product by TLC or LC-MS. If further purification is needed, flash chromatography on silica gel with a mobile phase containing a basic modifier (e.g., 1% triethylamine in ethyl acetate (B1210297)/hexane) is a logical next step.[1][5]
Q2: My compound is a solid. Is recrystallization a viable purification method?
A2: Yes, recrystallization can be a very effective and scalable method for purifying solid compounds.[1] The key is finding a suitable solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.[16] If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) can often yield a crystalline solid that is easier to purify by recrystallization.[1][5][17]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?
A3: SFC is particularly advantageous for the purification of polar compounds and for chiral separations.[9][10][18] It is often faster, uses less organic solvent (making it a "greener" technique), and can provide better resolution than HPLC for certain compounds.[10][18] If you are struggling with HPLC methods or need to perform a challenging chiral separation, SFC is an excellent alternative to explore.
Q4: How can I remove residual basic additives like triethylamine (TEA) from my final product after chromatography?
A4: Removing volatile basic additives can be challenging.
-
Co-evaporation: Dissolve the purified product in a solvent like dichloromethane (B109758) or methanol and evaporate it under reduced pressure. Repeating this process several times can help remove residual TEA.
-
Acid Wash: If your compound is stable, you can perform an acid-base extraction. Dissolve the product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate the TEA, making it water-soluble. Then, neutralize the aqueous layer containing your product and extract it back into an organic solvent.
-
SFC with Additive in Sample Diluent: An advanced SFC technique involves adding the basic modifier (e.g., dimethylethylamine) only to the sample diluent and not the mobile phase. This can improve chromatography while ensuring the additive does not contaminate the collected fractions.[9]
Data Presentation
Table 1: Comparison of Purification Techniques for Polar this compound Derivatives
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Simple, fast, inexpensive, good for initial cleanup.[14] | Not suitable for separating chemically similar basic compounds. | Removing acidic and neutral impurities from the crude product. |
| Normal Phase Chromatography (Silica Gel) | Widely available, good for moderately polar compounds. | Can cause peak tailing and degradation of basic compounds without a modifier.[2] | Purification of Boc-protected derivatives or free bases with a basic modifier.[1] |
| Reverse Phase Chromatography (C18) | Good for a wide range of polarities, highly reproducible. | Very polar compounds may have poor retention. | Polar derivatives that are not excessively hydrophilic. |
| Recrystallization | Potentially high purity, scalable, cost-effective for large quantities.[1] | Compound must be a solid; finding a suitable solvent can be trial-and-error.[4][16] | Final purification of solid free bases or their salts. |
| Supercritical Fluid Chromatography (SFC) | Fast, "green" (less organic solvent), excellent for chiral separations.[10][18] | Requires specialized equipment. | Chiral separations and purification of polar basic compounds. |
| Hydrophilic Interaction Chromatography (HILIC) | Excellent retention for very polar compounds. | Can have longer equilibration times. | Derivatives that are too polar for reverse-phase chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently to release any pressure.[19]
-
Separation: Allow the layers to separate. The protonated this compound derivative (now a salt) will be in the aqueous layer. The organic layer contains neutral and acidic impurities. Drain and collect the aqueous layer.[15][19]
-
Wash (Optional): Wash the organic layer with another portion of dilute acid to ensure complete extraction of the amine. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the solution is basic (confirm with pH paper). The protonated amine will be converted back to the free base, which may precipitate or form an oil.[19]
-
Back-Extraction: Extract the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified free base.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good Rf value for the target compound is typically 0.2-0.4.[3] Add ~1% triethylamine to the developing solvent to simulate column conditions.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Run the column with the pre-determined solvent system containing the basic modifier. Begin with a less polar mixture and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Co-evaporate with a suitable solvent to remove the basic modifier.
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceforums.net [scienceforums.net]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rubingroup.org [rubingroup.org]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. tandfonline.com [tandfonline.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting low yields in spirocyclic amine synthesis
Welcome to the technical support center for spirocyclic amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization to form the spirocyclic amine is resulting in very low yields. What are the common causes and how can I troubleshoot this?
Low yields in intramolecular cyclization reactions for forming spirocyclic amines can stem from several factors. Key areas to investigate include reaction kinetics, side reactions, and the stability of intermediates.
Common Causes and Troubleshooting Strategies:
-
Unfavorable Ring Strain: The formation of certain spirocyclic systems, especially those involving small rings (e.g., three- or four-membered rings), can be energetically unfavorable due to ring strain.[1][2]
-
Troubleshooting: Consider a different synthetic route that avoids the formation of a highly strained ring in the key cyclization step. It may be possible to introduce the spirocycle earlier in the synthesis with a different ring size and then perform a ring contraction or expansion.
-
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the intramolecular cyclization.
-
Incorrect Reaction Conditions: Temperature, solvent, and catalyst concentration are critical.
-
Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymerization or dimerization.[1]
-
Troubleshooting: Running the reaction at high dilution can favor the intramolecular pathway.
-
Q2: I am observing the formation of significant side products in my spirocyclic amine synthesis. How can I identify and minimize them?
The formation of side products is a common issue. Often, these are structurally similar to the desired product, making purification challenging.[7]
Common Side Products and Mitigation:
-
Over-alkylation or Multiple Alkylations: In reactions involving the alkylation of an amine to form the spirocycle, it's possible for the newly formed spirocyclic amine to react further.
-
Elimination Products: Under basic or high-temperature conditions, elimination reactions can compete with the desired nucleophilic substitution.
-
Mitigation: Screen different bases and reaction temperatures. A milder base or lower temperature may favor the desired substitution reaction.
-
-
Rearrangement Products: Carbocationic intermediates, if formed, can be prone to rearrangement, leading to undesired isomeric products.
-
Mitigation: If a carbocationic mechanism is suspected, consider switching to a reaction that proceeds through a concerted or radical pathway.
-
Q3: The purification of my spirocyclic amine is proving difficult and leading to significant loss of product. What are some effective purification strategies?
The rigid, three-dimensional structure of spirocyclic compounds can lead to unique purification challenges, such as low solubility and the presence of closely related impurities.[7]
Purification Troubleshooting:
-
Poor Solubility: The rigid nature of the spirocyclic core can result in poor solubility in common solvents, making recrystallization difficult.[7]
-
Strategy: A wider range of solvent systems should be screened for recrystallization. If the amine is basic, it may be possible to form a salt (e.g., hydrochloride or tartrate) which may have different solubility properties and improved crystallinity.
-
-
Structurally Similar Impurities: Side products from the reaction can have very similar polarities to the desired product, making chromatographic separation challenging.[7]
-
Strategy: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for separating closely related isomers. Protecting the amine with a group like Boc (tert-butyloxycarbonyl) can alter its polarity, potentially making chromatographic separation from non-protected impurities easier.[10]
-
-
Separation of Stereoisomers: Spirocyclic amines often contain multiple chiral centers, leading to the formation of diastereomers which can be difficult to separate.[7]
-
Strategy: Chiral chromatography is often the most effective method for separating enantiomers. For diastereomers, careful optimization of flash chromatography conditions (solvent system, stationary phase) can be effective.[7]
-
Troubleshooting Workflow
Below is a generalized workflow for troubleshooting low yields in spirocyclic amine synthesis.
Caption: A flowchart for systematic troubleshooting of low-yield reactions.
Quantitative Data Summary
The following table summarizes the optimization of reaction conditions for the synthesis of a spirooxindole pyrrolidine (B122466) derivative, illustrating how systematic changes can significantly impact yield.[5]
| Entry | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | Methanol | 5 | Room Temp. | 65 |
| 2 | Methanol | 2 | Reflux | 95 |
| 3 | Ethanol | 5 | Reflux | 88 |
| 4 | Acetonitrile (B52724) | 6 | Reflux | 82 |
| 5 | Toluene | 8 | Reflux | 70 |
| 6 | Dichloromethane | 10 | Reflux | 55 |
Key Experimental Protocols
General Procedure for a Trial Intramolecular C–H Bond Amination
This protocol is a general guideline for the synthesis of spirocyclic amines via an intramolecular C-H bond amination, leveraging a Hofmann-Löffler-Freytag (HLF) approach.[11] Optimization for specific substrates is likely required.
-
Substrate Preparation: Synthesize the appropriate monocyclic propyl-linked sulfonamide precursor.
-
Reaction Setup: To a solution of the sulfonamide substrate (0.2 mmol) in acetonitrile (4 mL), add N-iodohydantoin (0.8 mmol, 4 equivalents).
-
Reaction Execution: Stir the reaction mixture for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is typically quenched, extracted, and purified by column chromatography to yield the spirocyclic amine.
Reaction Pathway Visualization
The following diagram illustrates a general strategy for the synthesis of spirocyclic amines via intramolecular C-H amination.
Caption: Key steps in the Hofmann-Löffler-Freytag approach to spirocyclic amines.
References
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. A "Sterically Stressed" Amide as a Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. media.neliti.com [media.neliti.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chromatography of Basic Spiro Compounds
Welcome to the technical support center for the purification of basic spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the unique challenges encountered during the chromatographic separation of these molecules on silica (B1680970) gel.
Frequently Asked questions (FAQs)
Q1: Why do my basic spiro compounds streak or "tail" on silica gel TLC plates and columns?
Streaking or tailing of basic compounds on silica gel is a common issue that arises from the interaction between the basic analyte and the acidic nature of the silica gel stationary phase.[1][2] The surface of silica gel is covered with silanol (B1196071) groups (Si-OH), which are weakly acidic and can strongly interact with basic compounds through ionic interactions.[3][4] This strong interaction leads to poor elution, resulting in elongated or streaked spots on a TLC plate or broad, tailing peaks during column chromatography.[1][2]
Q2: What is the most common and straightforward method to prevent streaking of basic compounds?
The most widely used method to prevent streaking is the addition of a small amount of a basic modifier to the mobile phase.[5][6] Triethylamine (B128534) (TEA) is the most common additive for this purpose.[1][7] By adding a small percentage of TEA to the eluent, the TEA molecules will preferentially interact with the acidic silanol groups on the silica surface, effectively neutralizing them.[3] This minimizes the interaction between the basic spiro compound and the stationary phase, leading to sharper, more symmetrical spots and peaks.[2][3]
Q3: Besides triethylamine (TEA), are there other basic additives I can use?
Yes, other basic additives can be employed. Ammonia (B1221849), often in the form of ammonium (B1175870) hydroxide (B78521), can be added to the polar component of the mobile phase (e.g., methanol) to achieve a similar effect to TEA.[1][7] The choice between TEA and ammonia can depend on the specific compound and the solvent system being used. For less polar solvent systems like hexane/ethyl acetate, TEA is generally preferred.[7]
Q4: Can I modify the silica gel itself instead of the mobile phase?
Absolutely. You can "deactivate" the silica gel before running your column.[2][8] This is done by flushing the packed column with a solvent system containing a base, such as triethylamine, followed by the mobile phase without the additive.[8][9] This pre-treatment neutralizes the acidic silanol sites before the compound is loaded.[2]
Q5: Are there alternative stationary phases I can use for purifying basic spiro compounds?
Yes, using an alternative stationary phase is an excellent strategy, especially if mobile phase additives are not effective or if the compound is sensitive to bases. Common alternatives include:
-
Alumina (B75360) (Al₂O₃): Alumina is a good alternative to silica gel and is available in acidic, neutral, and basic forms. Basic alumina is particularly well-suited for the purification of basic compounds.[10][11]
-
Amine-functionalized silica: This stationary phase has amino groups covalently bonded to the silica surface, which masks the acidic silanol groups and provides a less acidic environment for separation.[4][12][13] It is a highly effective option for the purification of basic compounds without the need for mobile phase modifiers.[12]
-
Reversed-phase silica (e.g., C18): While typically used for non-polar compounds with polar mobile phases, reversed-phase chromatography can be an option for some polar basic compounds, especially with the use of appropriate mobile phase modifiers to control ionization and improve peak shape.[10][14]
Troubleshooting Guide
Problem: My basic spiro compound shows significant streaking on a silica TLC plate.
| Possible Cause | Troubleshooting Steps |
| Strong interaction with acidic silanol groups | Add a basic modifier to the developing solvent. Start with 0.1-1% triethylamine (TEA) and optimize the concentration.[5][6] Alternatively, a few drops of ammonium hydroxide in the mobile phase can also be effective.[1] |
| Sample Overloading | The spot on the TLC plate is too concentrated. Dilute the sample solution and re-spot a smaller amount on the plate.[1] |
| Inappropriate Solvent System | The polarity of the solvent system may not be optimal. Experiment with different solvent systems of varying polarities.[1] |
| Compound Decomposition on Silica | Some compounds are sensitive to the acidic nature of silica and may decompose, causing streaks.[1] Consider using a less reactive stationary phase like alumina or a functionalized silica plate (e.g., amine-coated).[1][6] |
Problem: My basic spiro compound gives broad, tailing peaks during silica gel column chromatography.
| Possible Cause | Troubleshooting Steps |
| Interaction with Acidic Silica | Add a basic modifier to the eluent. A concentration of 1-3% triethylamine (TEA) is a good starting point.[8][9] Ensure the modifier is added to both solvents if running a gradient. |
| Irreversible Adsorption | The compound is binding too strongly to the silica gel, leading to poor recovery and peak shape.[15] Deactivate the silica gel by pre-flushing the column with a solvent containing TEA.[8] Alternatively, switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[10][12] |
| Poor Column Packing | An improperly packed column can lead to channeling and peak broadening. Ensure the silica gel is packed uniformly. |
| Sample Application | Applying the sample unevenly to the top of the column can cause band broadening.[5] Ensure the sample is applied in a narrow, uniform band. |
Experimental Protocols
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This protocol describes the use of triethylamine as a mobile phase additive to prevent streaking.
-
Prepare the Mobile Phase: For a typical mobile phase like ethyl acetate/hexane, prepare the desired ratio (e.g., 20:80).
-
Add Triethylamine: To the prepared mobile phase, add triethylamine to a final concentration of 0.1% to 2% (v/v). For example, to 100 mL of your mobile phase, add 0.1 mL to 2 mL of TEA.
-
Equilibrate the Column: Before loading your sample, equilibrate the silica gel column by passing at least 2-3 column volumes of the TEA-containing mobile phase through it.
-
Run the Chromatography: Proceed with loading your sample and running the column as usual with the TEA-containing mobile phase.
Quantitative Data Summary: Recommended Additive Concentrations
| Additive | Typical Concentration Range | Common Solvent Systems | Notes |
| Triethylamine (TEA) | 0.1% - 3% (v/v)[5][9] | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Most common and effective additive for basic compounds.[7] |
| Ammonia (as NH₄OH) | A few drops to 1-2% | Dichloromethane/Methanol | Typically added to the more polar solvent component.[1][7] |
Visualizations
Caption: Troubleshooting workflow for streaking of basic spiro compounds.
Caption: Interaction model for basic compounds on silica gel with and without additives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. sorbtech.com [sorbtech.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. silicycle.com [silicycle.com]
- 14. support.waters.com [support.waters.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 8-Azaspiro[4.5]decane Reactions
Welcome to the technical support center for 8-Azaspiro[4.5]decane synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical reactions. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.
Troubleshooting Guide: Common Scale-Up Issues
Scaling chemical reactions from the laboratory bench to pilot or production scale often introduces unforeseen challenges.[1] Variables such as heat transfer, mixing efficiency, and impurity amplification can become significant hurdles.[1] This guide addresses specific problems you may encounter during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | - Inefficient Heat Transfer: Larger volumes can create thermal gradients, leading to uneven heating or cooling.[1] - Poor Mixing: Standard stirrers may be ineffective in large vessels, causing poor mass transfer and localized concentration spikes.[1] - Reagent Degradation: Reagents may not be fresh or of sufficient purity.[2] - Non-Optimal Conditions: Reaction time or temperature may not be suitable for the larger scale.[2] | - Monitor Internal Temperature: Ensure the internal reaction temperature is carefully controlled, as heat dissipation is less efficient at scale.[3] - Optimize Agitation: Use appropriate mechanical stirrers to ensure homogenous mixing throughout the vessel. - Verify Reagent Quality: Use fresh, high-purity reagents.[2] - Re-optimize Parameters: Perform small-scale experiments to re-optimize temperature and reaction time for the new setup. |
| Formation of Dimeric or Polymeric Byproducts | - Intermolecular Side Reactions: At higher concentrations typical of scale-up, intermolecular reactions can compete with the desired intramolecular cyclization.[3] | - Employ High-Dilution Principle: Use a slow, controlled addition of the substrate to the reaction mixture. This maintains a low effective concentration, favoring the intramolecular pathway.[3] |
| Difficult Product Purification | - High Polarity/Basicity: The basic nature of the azaspirocycle can cause streaking and poor separation on standard silica (B1680970) gel chromatography.[2] - Emulsion Formation: Emulsions can form during aqueous workup, making phase separation difficult.[3] - Product Solubility in Aqueous Layer: The polar product may be partially or fully soluble in the aqueous phase during extraction.[3][4] | - Modify Chromatography Conditions: Add a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonium (B1175870) hydroxide) to the eluent for silica gel chromatography.[2] Alternatively, use alumina (B75360) or reverse-phase HPLC.[2] - Break Emulsions: Add a saturated brine solution or filter the mixture through a pad of celite.[3] - Improve Extraction: Perform additional extractions or use a continuous liquid-liquid extractor. Check the aqueous layer for your product.[3][4] Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization.[5] |
| Inconsistent Crystal Form (Polymorphism) | - Variable Crystallization Conditions: Changes in solvent systems, cooling rates, or agitation between lab and plant scale can lead to different polymorphs.[3] | - Standardize Crystallization Protocol: Carefully control all crystallization parameters. - Use Seeding: Introduce seed crystals of the desired polymorph to ensure consistent crystal form.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions involving cyanide, and how can they be mitigated?
A1: The use of toxic reagents like sodium or potassium cyanide is a significant safety challenge.[2] When scaling up, the quantity of hazardous material increases, elevating the risk.
-
Mitigation Strategies:
-
Engineering Controls: Always work in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.
-
Strict Protocols: Develop and follow stringent standard operating procedures (SOPs) for handling and quenching cyanides.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including cyanide-specific gloves and respiratory protection.
-
Waste Disposal: Have a clear and validated protocol for quenching and disposing of cyanide waste.
-
Q2: My synthesis involves a tosyl-protected amine. Are there any known issues with deprotection at a larger scale?
A2: Yes, the removal of a tosyl (Ts) protective group can be inconvenient and problematic at a large scale.[5] The conditions required for cleavage can be harsh, which may not be suitable for complex molecules or large reactors, potentially limiting the overall efficiency and substrate scope.[5] When planning a large-scale synthesis, consider alternative protecting groups that can be removed under milder conditions.
Q3: How should I properly store this compound derivatives?
A3: Like many amine-containing compounds, this compound derivatives can be sensitive to the environment. They are often hygroscopic and can degrade when exposed to light, air, or moisture.[2]
-
Best Practices:
Q4: I am observing byproducts that were not present in my small-scale reaction. What could be the cause?
A4: Minor side reactions that are negligible at a small scale can become significant during scale-up, a phenomenon known as impurity amplification.[1] This is often due to extended reaction times or localized "hot spots" caused by inefficient heat transfer in larger vessels.[1] It is crucial to analyze the crude reaction mixture to identify these byproducts, as their structure can provide clues about the competing reaction pathways that need to be suppressed.[3]
Experimental Workflow and Logic Diagrams
Visualizing the experimental and troubleshooting process can help streamline your scale-up efforts. The following diagrams illustrate a general workflow, a troubleshooting decision tree, and the critical concept of reaction concentration.
Caption: General workflow for scaling up this compound synthesis.
Caption: Troubleshooting logic for low yield in scale-up reactions.
Caption: Impact of concentration on reaction pathway selectivity.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Triazaspiro[4.5]decane: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of triazaspiro[4.5]decane and its derivatives, minimizing by-product formation is a critical challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during synthesis, ensuring higher yields and purity of the target compounds.
The synthesis of the triazaspiro[4.5]decane core, often initiated through multicomponent reactions like the Bucherer-Bergs or Strecker synthesis, is susceptible to side reactions that can significantly lower yields and complicate purification. The primary culprits are often the formation of polymeric materials and other hard-to-characterize "tarry" by-products. These issues typically arise from the high reactivity of key intermediates such as imines and aminonitriles.
This guide offers practical solutions to these challenges, focusing on reaction optimization and effective purification strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of triazaspiro[4.5]decane, providing actionable steps to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Spiro-hydantoin Intermediate | - Suboptimal Reaction Temperature: Temperatures that are too high can promote polymerization and decomposition of reagents and intermediates.[1] - Degraded Reagents: Ammonium (B1175870) carbonate can degrade over time, and cyanide salts can be sensitive to moisture.[1] - Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.[1] - Impure Starting Materials: Impurities in the initial ketone or other reagents can catalyze side reactions.[1] | - Maintain the reaction temperature within the optimal range, typically between 50-70°C for the Bucherer-Bergs reaction.[1] - Use fresh, high-purity reagents. Ensure potassium or sodium cyanide is dry and that the ammonium carbonate has not degraded.[1] - A slight excess of the cyanide salt and ammonium carbonate can help drive the reaction to completion.[1] - Purify starting materials, for instance by distilling the ketone, before use.[1] |
| Formation of Tarry or Polymeric By-products | - High Reaction Temperature: Elevated temperatures can accelerate the polymerization of reactive intermediates like imines.[2] - Prolonged Reaction Times: Extended reaction times can increase the likelihood of side reactions and decomposition. - Presence of Acidic or Basic Impurities: These can catalyze polymerization.[2] | - Generate highly reactive intermediates, such as N-methyleneethanamine, in situ to keep their concentration low and minimize self-polymerization.[2] - Maintain strict temperature control, often at 0°C or below during the formation of reactive intermediates.[2] - Monitor the reaction's progress using techniques like TLC or GC-MS to avoid unnecessarily long reaction times.[1] - Ensure all glassware is thoroughly cleaned and dried to remove any residual acids or bases.[2] |
| Difficult Purification of the Final Product | - High Polarity and Basicity: The triazaspiro[4.5]decane core is both polar and basic, leading to strong interactions with silica (B1680970) gel. - Presence of Polymeric Impurities: These can be difficult to separate from the desired product. | - For column chromatography on silica gel, add a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium hydroxide (B78521) to the eluent to reduce streaking.[1] - Reverse-phase HPLC is a highly effective method for purifying these polar compounds.[1] - Consider protecting the amine functionalities with a Boc group to alter the compound's polarity and improve its behavior during chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of the triazaspiro[4.5]decane core?
A1: The main challenges include achieving high yields due to competitive side reactions that lead to the formation of tarry by-products and polymers from the starting materials.[1] The use of highly toxic reagents like sodium or potassium cyanide also necessitates strict safety measures. Optimizing reaction conditions such as temperature, reaction duration, and the stoichiometry of reagents is crucial for obtaining high purity.[1]
Q2: How can I improve the yield of the spiro-hydantoin formation step?
A2: To enhance the yield of the spiro-hydantoin intermediate, several factors should be considered. First, optimize the reaction conditions by maintaining the temperature in the ideal range (e.g., 50-70°C for a Bucherer-Bergs reaction) and potentially extending the reaction time to 24-48 hours to ensure the reaction goes to completion.[1] The quality of your reagents is also paramount; always use fresh, high-purity reagents.[1] Finally, adjusting the stoichiometry to include a slight excess of cyanide and carbonate can favor the formation of the desired product.[1]
Q3: What are the best practices for purifying polar and basic triazaspiro[4.5]decane compounds?
A3: The purification of these compounds can be challenging due to their polarity and basicity. Reverse-phase HPLC is a powerful purification tool.[1] For standard silica gel chromatography, peak streaking is a common issue. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[1] If the compound is a solid, recrystallization can be an effective purification method. Converting the free base to a salt, like a hydrochloride salt, can sometimes facilitate the formation of a crystalline solid that is easier to purify.[1] Another strategy is to temporarily protect one or more of the amine groups with a tert-butyloxycarbonyl (Boc) group. This modification can change the compound's polarity and improve its chromatographic separation. The Boc group can be removed later under acidic conditions.[1]
Experimental Protocols
General Procedure for Bucherer-Bergs Synthesis of a Spiro-hydantoin
-
Reaction Setup: In a suitable reaction vessel, dissolve the cyclic ketone in a mixture of ethanol (B145695) and water.
-
Addition of Reagents: Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution. A slight excess of these reagents may be beneficial.[1]
-
Reaction Conditions: Heat the mixture to a temperature between 50-70°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a suitable acid (e.g., HCl) to precipitate the crude spiro-hydantoin.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
General Procedure for Boc Protection of a Triazaspiro[4.5]decane Derivative
-
Reaction Setup: Dissolve the triazaspiro[4.5]decane compound in a suitable solvent such as THF, acetonitrile, or a mixture of water and THF.[1]
-
Addition of Reagents: Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., triethylamine, DMAP, or sodium bicarbonate).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete, as monitored by TLC.[1]
-
Workup: Dilute the reaction mixture with water and extract the Boc-protected product with an organic solvent like ethyl acetate.[1]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography if necessary.[1]
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A simplified workflow for the synthesis and purification of a triazaspiro[4.5]decane derivative.
Caption: A decision tree for troubleshooting low yields in triazaspiro[4.5]decane synthesis.
References
Technical Support Center: Nucleophilic Substitution on Spiro Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for nucleophilic substitution on spiro scaffolds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Question: Why is my nucleophilic substitution reaction resulting in low or no yield?
Answer:
Low or no yield in nucleophilic substitution on spiro scaffolds can stem from several factors. A primary consideration is the reactivity of the substrate. Steric hindrance at the spirocyclic center can significantly impede the approach of the nucleophile, particularly in SN2 reactions. For SN1 reactions, the stability of the resulting carbocation is crucial; if the spirocyclic framework does not support a stable carbocation, the reaction will be disfavored.
Another critical factor is the choice of the leaving group. A good leaving group should be a weak base, capable of stabilizing the negative charge after departure. Poor leaving groups will retard or prevent the substitution reaction. The strength of the nucleophile is also paramount; a weak nucleophile may not be reactive enough to displace the leaving group, especially in SN2 reactions. Lastly, reaction conditions such as solvent and temperature play a vital role. The solvent must be appropriate for the type of nucleophilic substitution (polar protic for SN1, polar aprotic for SN2), and the temperature should be optimized to provide sufficient energy for the reaction to proceed without promoting side reactions like elimination.[1][2]
Question: I am observing the formation of elimination byproducts. How can I minimize these?
Answer:
The formation of elimination byproducts is a common competing reaction in nucleophilic substitutions, particularly under basic conditions and at elevated temperatures. To minimize elimination, consider the following strategies:
-
Nucleophile Choice: Use a less basic nucleophile. Highly basic nucleophiles can act as bases, abstracting a proton and leading to elimination.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[3]
-
Steric Hindrance: Use a less sterically hindered nucleophile. Bulky nucleophiles are more likely to act as bases and promote elimination.
Question: How can I control the stereoselectivity of my nucleophilic substitution on a chiral spiro scaffold?
Answer:
Controlling stereoselectivity in nucleophilic substitutions on chiral spirocycles is a significant challenge. The stereochemical outcome is highly dependent on the reaction mechanism.
-
SN2 Reactions: These reactions proceed with inversion of configuration at the stereocenter. To favor an SN2 pathway and achieve stereoinversion, use a strong, non-bulky nucleophile, a polar aprotic solvent, and a substrate with a good leaving group that is not sterically hindered.
-
SN1 Reactions: These reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic or diastereomeric mixture. To influence the stereochemical outcome in an SN1-type reaction, the inherent stereoelectronics of the spirocyclic scaffold can sometimes direct the incoming nucleophile to one face of the carbocation. Additionally, the use of chiral catalysts or auxiliaries can induce facial selectivity.[4][5]
Question: My intramolecular nucleophilic substitution to form a spirocycle is not working. What are the common pitfalls?
Answer:
Successful intramolecular nucleophilic spirocyclization depends on several factors. Firstly, the length and flexibility of the tether connecting the nucleophile and the electrophilic center are critical for allowing the molecule to adopt a suitable conformation for ring closure. Secondly, the reaction conditions must favor the intramolecular pathway over competing intermolecular reactions. This is often achieved by using high dilution conditions. Finally, as with intermolecular reactions, the nucleophilicity of the attacking group and the quality of the leaving group are crucial for the reaction to proceed efficiently.[6][7][8]
Frequently Asked Questions (FAQs)
What are the best leaving groups for nucleophilic substitution on spiro scaffolds?
Ideal leaving groups are weak bases that can stabilize a negative charge. For nucleophilic substitution on spiro scaffolds, common and effective leaving groups include halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylates, mesylates, triflates). The choice of leaving group can significantly impact the reaction rate and yield.
How does the choice of solvent affect the outcome of the reaction?
The solvent plays a crucial role in stabilizing the transition states and intermediates of nucleophilic substitution reactions.
-
Polar protic solvents (e.g., water, methanol (B129727), ethanol) are best for SN1 reactions as they can stabilize both the carbocation intermediate and the anionic leaving group through hydrogen bonding.[9][10][11]
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions. They solvate the cation but leave the anion (the nucleophile) relatively "naked" and more reactive.[9]
Can I use computational modeling to predict the feasibility and stereochemical outcome of my reaction?
Yes, computational modeling, particularly Density Functional Theory (DFT) calculations, can be a powerful tool to predict the feasibility and stereochemical outcome of nucleophilic substitution on spiro scaffolds. These calculations can help to:
-
Determine the relative energies of transition states for different stereochemical pathways.
-
Assess the stability of carbocation intermediates in SN1 reactions.
-
Predict the most likely reaction mechanism (SN1 vs. SN2).[8]
Data Presentation
The following tables summarize quantitative data for selected nucleophilic substitution reactions on spiro scaffolds.
Table 1: Nucleophilic Ring-Opening of a Spiro-Epoxide with Various Nucleophiles
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaN₃ | DMF | 80 | 12 | 92 | [12] |
| 2 | KCN | EtOH/H₂O | Reflux | 24 | 85 | [13] |
| 3 | PhSH | Et₃N, CH₂Cl₂ | rt | 6 | 95 | [12] |
| 4 | Piperidine | MeOH | Reflux | 18 | 88 | [12] |
Table 2: Synthesis of Spirooxindoles via a Three-Component Reaction [6]
| Entry | Isatin (B1672199) Substituent (R) | Catalyst | Conditions | Time | Yield (%) |
| 1 | H | SnCl₄ | 60 °C | 12 h | 65 |
| 2 | 5-Me | SnCl₄·5H₂O | µW, 80 °C | 80 min | 80 |
| 3 | 5-F | SnCl₄ | 60 °C | 12 h | 85 |
| 4 | 5-Br | SnCl₄·5H₂O | µW, 80 °C | 90 min | 92 |
| 5 | 4-Br | SnCl₄ | 60 °C | 18 h | 78 |
Table 3: Synthesis of Aza-Spirocycles via Intramolecular Nucleophilic Substitution
| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(3-bromopropyl)aniline | K₂CO₃ | DMF | 100 | 12 | 85 | [6][14] |
| 2 | N-(4-chlorobutyl)benzylamine | NaH | THF | Reflux | 24 | 78 | [6][14] |
| 3 | 1-(2-tosyloxyethyl)piperidine | t-BuOK | t-BuOH | 80 | 6 | 90 | [6][14] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Di-spirooxindoles
A mixture of a substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol), an isatin derivative (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (0.37 mmol) is dissolved in methanol (20 mL). The reaction mixture is refluxed for 1-1.5 hours. After completion of the reaction, the product is isolated by flash column chromatography on silica (B1680970) gel (100–200 mesh) using a 10–20% ethyl acetate/n-hexane mixture as the eluent to afford the pure di-spirooxindole.
Protocol 2: General Procedure for the Synthesis of Spiro-Pyrrolidines [15]
A mixture of a 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone (1 mmol), 1H-indole-2,3-dione (isatin) (1.1 mmol), and an amino acid (N-methylglycine, phenylglycine, or proline) (1.1 mmol) is heated under reflux in methanol. Upon completion of the reaction, the desired spiro-pyrrolidine derivative is isolated and purified.
Protocol 3: Ring-Opening of a Spiro-Epoxide with an Amine Nucleophile [12]
To a solution of the spiro-epoxide (1.0 mmol) in methanol (10 mL) is added the amine nucleophile (1.2 mmol). The reaction mixture is heated to reflux and stirred for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give the desired amino alcohol product.
Mandatory Visualization
Caption: Troubleshooting workflow for nucleophilic substitution on spiro scaffolds.
Caption: Mechanism of nucleophilic ring-opening of a spiro-epoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chiral Brønsted acid-catalyzed intramolecular SN2′ reaction for enantioselective construction of a quaternary stereogenic center - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Spirocyclic Isoindolones Using an Alkynyl aza-Prins/Oxidative halo-Nazarov Cyclization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of the Triazaspiro[4.5]decane Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the triazaspiro[4.5]decane core.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the triazaspiro[4.5]decane core?
A1: The synthesis of the triazaspiro[4.5]decane core, particularly through multicomponent reactions like the Bucherer-Bergs or Strecker synthesis, presents several key challenges. These include the potential for low yields due to competing side reactions, such as the formation of tarry byproducts or polymerization of starting materials.[1] The use of highly toxic reagents like sodium or potassium cyanide necessitates stringent safety protocols. Furthermore, the polar and basic nature of the triazaspiro[4.5]decane core often complicates purification, requiring specialized chromatographic techniques.[1] Careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is crucial for achieving high purity.[1]
Q2: Which synthetic routes are commonly employed for the triazaspiro[4.5]decane core?
A2: Common strategies for constructing the triazaspiro[4.5]decane core often involve the synthesis of a spiro-hydantoin or a spiro-α-aminonitrile intermediate, followed by further modifications. The most prevalent methods include:
-
Bucherer-Bergs Reaction: A multicomponent reaction of a piperidin-4-one derivative, a cyanide salt (e.g., KCN or NaCN), and ammonium (B1175870) carbonate to form a spiro-hydantoin.[2]
-
Strecker Synthesis: A reaction between a piperidin-4-one, an amine source (like ammonia (B1221849) or an ammonium salt), and a cyanide source to yield a spiro-α-aminonitrile.[3][4]
-
Solid-Phase Synthesis: Particularly useful for creating libraries of derivatives, this method involves attaching an amino acid to a solid support, followed by coupling with another amino acid and subsequent cyclization with a piperidin-4-one derivative.[5]
-
Multi-step Synthesis from Cyclic Ketones: This involves the formation of a key α-amino nitrile intermediate via a Strecker reaction, followed by cyclization to form the hydantoin (B18101) ring.[6]
Q3: How should I store and handle triazaspiro[4.5]decane compounds?
A3: Triazaspiro[4.5]decane derivatives are often hygroscopic and, like many amines, can be sensitive to light and moisture. It is recommended to store them in a cool, dry place, away from light.[1] For long-term storage, keeping them in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable. Depending on the stability of the specific compound, refrigeration or freezing may also be appropriate.[1]
Troubleshooting Guides
Low Yield in Spiro-Hydantoin Formation (Bucherer-Bergs Reaction)
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction. | Optimize reaction conditions. Ensure the temperature is within the optimal range (typically 50-70°C). Consider increasing the reaction time to 24-48 hours. For sterically hindered ketones, even longer reaction times (e.g., 90 hours) or higher temperatures (e.g., 110°C in a closed vessel) may be necessary to improve yields.[1][7] |
| Degraded reagents. | Use fresh, high-purity reagents. Ensure potassium cyanide is dry and ammonium carbonate has not decomposed.[1] | |
| Unfavorable stoichiometry. | A slight excess of cyanide and carbonate can sometimes drive the reaction to completion.[1] A molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is a good starting point.[2] | |
| Formation of tarry byproducts or polymerization | Sub-optimal reaction conditions or impure starting materials. | Ensure the purity of the starting piperidin-4-one. Consider using a different solvent system; 50% ethanol (B145695) is often effective.[8] For difficult cases, acetamide (B32628) or dimethylformamide as a solvent has been recommended.[7] |
| Reaction stalls (monitored by TLC/LC-MS) | Equilibrium issue or deactivation of reagents. | Maintain a pH of ~8-9, as ammonium carbonate acts as a buffer. Strongly alkaline conditions can degrade cyanide, while acidic conditions hinder the necessary cyanohydrin formation.[2] |
Purification Challenges of Polar and Basic Triazaspiro[4.5]decane Derivatives
| Observed Problem | Potential Cause | Suggested Solution |
| Streaking on silica (B1680970) gel TLC/column chromatography | The basic nature of the amine interacts strongly with the acidic silica gel.[1] | Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine (B128534) or ammonium hydroxide) to the eluent.[1] Alternatively, use a different stationary phase like alumina.[1] |
| Poor separation in reverse-phase HPLC | Inappropriate mobile phase composition or gradient. | Optimize the gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). Both should contain a small amount of an acid like trifluoroacetic acid (TFA) to ensure protonation of the amines and improve peak shape.[1] |
| Product is an oil and does not crystallize | Inherent property of the compound or presence of impurities. | Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and handling.[1] |
| Product is highly water-soluble, making extraction difficult | High polarity of the compound. | For water-soluble products, use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent.[1] Salting out the aqueous layer may also improve extraction efficiency. |
Data Presentation
Yields of Representative 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
The following table summarizes the reported yields for a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives synthesized via solid-phase methodology. This data can help researchers estimate expected yields for similar structures.
| Compound | Description | Yield (%) | Reference |
| 13c | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 30 | [5] |
| 13e | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | 35 | [5][9] |
| 14a | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 28 | [9] |
| 14b | (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 15 | [5] |
| 14c | (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 29 | [5][9] |
| 14e | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | 28 | [5][9] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[5]
This protocol describes a general procedure for the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support.
-
Fmoc Deprotection: The starting resin-bound Fmoc-protected amino acid is treated twice with a 40% solution of piperidine (B6355638) in DMF for 5 minutes each to remove the Fmoc group.
-
Amide Coupling: The resulting free amine on the resin is coupled with the next Fmoc-protected amino acid (0.5 M) using HOBt (0.78 M) and DIC (1.09 M) as coupling reagents in DMF. The reaction is monitored by a micro-cleavage.
-
Second Fmoc Deprotection: The Fmoc group of the newly added amino acid is removed using the same procedure as in step 1.
-
Cyclization: To a solution of N-benzyl-4-piperidone (0.11 mmol) in toluene (B28343) (4 ml), a catalytic amount of p-toluenesulfonic acid monohydrate (0.0011 mmol) and the resin-bound dipeptide (0.11 mmol) are added. The reaction mixture is stirred overnight at 80°C.
-
Cleavage and Deprotection: The final spiro derivative anchored to the solid support is treated with a cleavage solution of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.
-
Purification: After filtering the exhausted resin, the volatiles are removed under vacuum. The resulting residue is suspended in diethyl ether, isolated by centrifugation, and purified by reversed-phase semi-preparative HPLC.
Protocol 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[6]
This protocol outlines a cost-effective, three-step synthesis with a high overall yield.
-
Strecker Reaction to form α-Amino Nitrile: To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine (B109427) hydrochloride (17.2 mmol) in a 9:1 (v/v) mixture of DMSO/H₂O, a solution of 4-phenylcyclohexanone (B41837) (17.2 mmol) in DMSO is added. The mixture is stirred for 46 hours at room temperature, then poured into an ice-water mixture and extracted with ethyl acetate. The combined organic phases are washed, dried, and concentrated. The crude product is used in the next step without further purification.
-
Urea Formation: To a stirred solution of the α-amino nitrile from the previous step (12.4 mmol) in acetic acid, a solution of potassium cyanate (B1221674) (24.8 mmol) in water is added. After stirring for 1 hour at 35°C, the reaction mixture is poured into water and extracted with chloroform. The combined organic layers are washed, dried, and concentrated.
-
Cyclization to Hydantoin: The ureido derivative from the previous step is cyclized with sodium hydride (60% in mineral oil) in dry DMF, followed by acid hydrolysis to yield the target 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Visualizations
Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Caption: Troubleshooting logic for low yields in spiro-hydantoin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
Cost-effective synthesis routes for 8-Azaspiro[4.5]decane intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the cost-effective synthesis of 8-Azaspiro[4.5]decane intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common and cost-effective starting materials for the synthesis of the this compound core?
A1: A highly common and accessible starting material is 1,4-dioxaspiro[4.5]decan-8-one. This ketone is readily available and serves as a direct precursor to the this compound core through reductive amination. Another approach involves the Michael addition of pipecolate-derived enolates to nitroalkenes, which can be a versatile, albeit multi-step, route.
Q2: Which synthetic route is generally considered the most cost-effective for producing simple this compound intermediates?
A2: Reductive amination of 1,4-dioxaspiro[4.5]decan-8-one is widely regarded as one of the most direct and efficient methods.[1] This one-pot reaction typically offers good to high yields (often in the range of 60-90%) and avoids the need for extensive protection-deprotection sequences, which can add to the cost and complexity of a synthesis.[1]
Q3: Can the Pictet-Spengler reaction be used to synthesize this compound derivatives?
A3: The Pictet-Spengler reaction is a powerful tool for synthesizing spirocyclic amines, particularly tetrahydroisoquinolines and β-carbolines.[2][3][4] While it is theoretically possible to adapt this reaction for certain this compound derivatives, it is not the most common or straightforward approach for the basic unsubstituted core. The reaction typically requires a β-arylethylamine, which would necessitate a more complex starting material than what is needed for routes like reductive amination.[4]
Q4: What are the key considerations for storing this compound intermediates?
A4: As amine-containing compounds, this compound derivatives can be susceptible to degradation. It is recommended to store them in a cool, dry place, protected from light and moisture.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable, and refrigeration or freezing may be appropriate depending on the compound's stability.[5]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
Q: I am experiencing low yields in the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one. What are the potential causes and how can I troubleshoot this?
A: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential issues and solutions:
-
Incomplete Imine Formation: The reaction between the ketone and the ammonia (B1221849) source to form the imine intermediate is crucial.[6]
-
Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium (B1175870) acetate (B1210297), 5-10 equivalents) is used.[1] Allow sufficient time for imine formation (1-2 hours) before adding the reducing agent.[1]
-
-
Ineffective Reduction: The choice and handling of the reducing agent are critical.
-
Solution: Use a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the protonated imine over the ketone.[1][7] Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Add the reducing agent portion-wise at a low temperature (0 °C) to control the reaction rate.[1]
-
-
Side Reactions: The ketone starting material can be reduced to an alcohol if a non-selective reducing agent (like sodium borohydride) is used prematurely or under non-optimal pH conditions.[7]
-
Moisture Contamination: The presence of water can interfere with the reaction.
-
Solution: Use anhydrous solvents (e.g., methanol (B129727), dichloromethane) and ensure all glassware is thoroughly dried.[1][8]
-
Issue 2: Product Purification Challenges
Q: My this compound intermediate is difficult to purify. I'm observing streaking on my TLC plates and having trouble with column chromatography. What can I do?
A: The basic nature of the amine in the this compound core often leads to purification challenges, particularly with silica (B1680970) gel chromatography.[5][9]
-
Streaking on TLC/Column: This is typically caused by strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica gel.[5][9]
-
Solution 1 (Base Additive): Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium hydroxide, to the eluent.[5] This will compete for the acidic sites on the silica, allowing your product to move more cleanly.
-
Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[5]
-
-
Poor Separation in Reverse-Phase HPLC: If you are using reverse-phase HPLC, improper mobile phase conditions can lead to poor peak shape.
-
Solution: Add a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase. This will protonate the amine, leading to improved peak shape and retention.[5]
-
-
Product is an Oil: If the final product is an oil and does not crystallize, purification can be challenging.
-
Solution: Consider converting the amine product to a salt (e.g., a hydrochloride salt by treating with HCl).[5] Salts are often crystalline solids that are easier to handle and purify by recrystallization.
-
Quantitative Data Summary
| Synthetic Route | Key Intermediates/Starting Materials | Typical Reagents | Reaction Time | Typical Yield | Reference |
| Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one | Ammonium acetate, Sodium triacetoxyborohydride | 6-12 hours | 60-90% | [1] |
| Oxime Reduction | 1,4-Dioxaspiro[4.5]decan-8-one oxime | Lithium aluminum hydride (LiAlH₄) | 4-8 hours (reflux) | Good | [1] |
| Michael Addition & Cyclization | Pipecolate-derived enolates, Nitroalkenes | BuLi, Raney Nickel | Multi-step | Good to Excellent | [10] |
| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) | 20 hours | 62% (for a specific β-carboline) | [3] |
Experimental Protocols
Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
This protocol is based on general procedures for reductive amination.[1][6]
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous methanol or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM (10 mL/mmol), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or other suitable methods.
-
Visualizations
Caption: Reductive Amination Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield in Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-oxa-8-azaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a versatile platform for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other CNS targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-oxa-8-azaspiro[4.5]decane derivatives, focusing on their activity as sigma-1 (σ1) receptor ligands and muscarinic M1 receptor agonists. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and future drug design efforts.
Data Presentation: Quantitative SAR of 1-oxa-8-azaspiro[4.5]decane Derivatives
The following tables summarize the in vitro binding affinities of various 1-oxa-8-azaspiro[4.5]decane derivatives for their respective targets.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane Derivatives
A series of novel 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated for their binding affinity at sigma-1 and sigma-2 receptors. All tested ligands demonstrated nanomolar affinity for the σ1 receptor.[1][2]
| Compound | R | X | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2/Ki σ1) |
| 3 | H | CH2 | 1.8 ± 0.3 | 39 ± 5 | 22 |
| 4 | F | CH2 | 0.61 ± 0.08 | 27 ± 3 | 44 |
| 5 | Cl | CH2 | 0.75 ± 0.11 | 23 ± 2 | 31 |
| 6 | Br | CH2 | 1.1 ± 0.2 | 20 ± 3 | 18 |
| 7 | I | CH2 | 2.3 ± 0.4 | 15 ± 2 | 7 |
| 8 | F | O | 0.47 ± 0.06 | 21 ± 3 | 44 |
| 9 | H | O | 12.1 ± 1.5 | 24 ± 4 | 2 |
Data sourced from Tian et al., 2020.
Another potent ligand, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, exhibited a high affinity for σ1 receptors with a Ki of 5.4 ± 0.4 nM and a 30-fold selectivity over σ2 receptors.[3]
Table 2: Muscarinic M1 Receptor Activity of 1-oxa-8-azaspiro[4.5]decane Derivatives
Two notable 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954, have been identified as muscarinic M1 receptor agonists.[4] While precise Ki or EC50 values at the nanomolar level are not consistently reported in the initial findings, their activity is characterized by their ability to stimulate M1 receptor-mediated signaling pathways and their in vivo efficacy.
| Compound | Structure | M1 Receptor Binding | M1 Agonist Activity | In Vivo Effects |
| YM796 | 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Inhibited [3H]pirenzepine binding in the micromolar range.[4] | Stimulated phosphoinositide hydrolysis in hippocampal slices.[4] | Ameliorated cognitive impairment in animal models.[4][5][6] |
| YM954 | 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane | Inhibited [3H]pirenzepine binding in the micromolar range.[4] | Stimulated phosphoinositide hydrolysis in hippocampal slices.[4] | Reversed cognitive impairment in animal models.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from competitive binding assays used to determine the affinity of test compounds for the sigma-1 receptor.
Objective: To determine the binding affinity (Ki) of 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane Preparation: Guinea pig brain membranes or HEK-293 cells transfected with the human σ1 receptor.
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a final volume of 1 mL, incubate the membrane preparation (approximately 100 µg of protein) with a fixed concentration of --INVALID-LINK---pentazocine (e.g., 5 nM) and varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.
-
Equilibration: Incubate the mixture at 37°C for 90-120 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic M1 Receptor Functional Assay: Phosphoinositide Hydrolysis
This assay measures the functional activity of M1 receptor agonists by quantifying the accumulation of inositol (B14025) phosphates, a downstream signaling product of Gq-coupled receptor activation.
Objective: To assess the M1 agonistic activity of 1-oxa-8-azaspiro[4.5]decane derivatives.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Radiolabel: [3H]myo-inositol
-
Stimulation Buffer: Krebs-bicarbonate buffer or similar, containing LiCl (10 mM) to inhibit inositol monophosphatase.
-
Lysis Buffer: 0.1 M HCl
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate the CHO-M1 cells and incubate them with [3H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Washing: Wash the cells with serum-free medium to remove unincorporated [3H]myo-inositol.
-
Agonist Stimulation: Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes. Then, add varying concentrations of the test compound (e.g., YM796 or YM954) and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Assay Termination: Stop the reaction by adding ice-cold 0.1 M HCl.
-
Extraction of Inositol Phosphates: Neutralize the cell lysates and apply them to Dowex AG1-X8 columns.
-
Elution: Wash the columns to remove free inositol and then elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the amount of [3H]inositol phosphate (B84403) accumulation against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the SAR studies of 1-oxa-8-azaspiro[4.5]decanes.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
- 1. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of YM796, a novel muscarinic agonist, on the impairment of passive avoidance response in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of Spirocycles in Drug Discovery: A Comparative Guide to 8-Azaspiro[4.5]decane and Other Privileged Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. In recent years, spirocyclic scaffolds have emerged from the "flatlands" of traditional aromatic compounds, offering a compelling three-dimensional alternative. Their inherent rigidity and defined exit vectors provide a unique platform for optimizing potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth comparison of 8-Azaspiro[4.5]decane with other prominent spirocyclic scaffolds, supported by experimental data and detailed methodologies, to inform rational drug design and scaffold selection.
The this compound motif, consisting of a piperidine (B6355638) ring fused to a cyclopentane (B165970) ring through a shared carbon atom, has garnered significant attention, particularly in the development of central nervous system (CNS) therapeutics. Its unique conformational constraints and the presence of a basic nitrogen atom make it a versatile scaffold for interacting with a variety of biological targets. However, a diverse array of other spirocyclic systems, each with its own distinct characteristics, are also proving their mettle in medicinal chemistry. This comparison will explore the nuances of this compound in relation to other key players, including azaspiro[4.4]nonanes, azaspiro[3.3]heptanes, oxazaspirocycles, and spiro-hydantoins/succinimides.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of a scaffold are fundamental to its success as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a spiro center significantly impacts a molecule's three-dimensionality, often leading to improved solubility and metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1]
Here, we compare the key physicochemical properties of this compound with other selected spirocyclic amines.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Calculated pKa (Strongest Basic) |
| This compound | C₉H₁₇N | 139.24 | 2.3 | 10.5-11.0 |
| 1-Azaspiro[4.4]nonane | C₈H₁₅N | 125.22 | 1.9 | 11.2 |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.22 | 1.8 | 10.5 |
| 2-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | 0.7 | 10.2 |
| 8-Oxa-2-azaspiro[4.5]decane | C₈H₁₅NO | 141.21 | 0.4 | 9.5 |
Key Observations:
-
As the ring size and carbon count increase, so does the lipophilicity (logP). The more compact azaspiro[3.3]heptane exhibits the lowest logP, suggesting potentially higher aqueous solubility.
-
The basicity (pKa) of the nitrogen atom is influenced by the surrounding ring structure, with most of these spirocyclic amines exhibiting strong basicity. This can be crucial for forming salt bridges with biological targets.
-
The introduction of a heteroatom, as seen in 8-Oxa-2-azaspiro[4.5]decane, can significantly reduce lipophilicity and modulate basicity.
Comparative Pharmacological Profiles: Targeting a Spectrum of Diseases
The true value of a scaffold lies in its ability to be decorated with functional groups that impart potent and selective biological activity. Different spirocyclic cores have shown predilections for specific target classes.
This compound: A CNS-Penetrant Scaffold
The this compound framework is a cornerstone in the development of ligands for CNS receptors. Its derivatives have demonstrated significant activity as sigma-1 (σ₁) receptor ligands and M1 muscarinic acetylcholine (B1216132) receptor agonists.[2] The σ₁ receptor is a unique intracellular chaperone protein implicated in cellular stress responses, making its modulation a promising strategy for neuroprotection and the treatment of psychiatric disorders.[2]
A notable example is a series of 1-oxa-8-azaspiro[4.5]decane derivatives that have been synthesized and evaluated as selective σ₁ receptor ligands. Several of these compounds exhibited nanomolar affinity for σ₁ receptors, highlighting the scaffold's suitability for this target.[3]
Azaspiro[4.4]nonane: Modulators of Nicotinic Acetylcholine Receptors
In contrast to the larger this compound ring system, azaspiro[4.4]nonane derivatives have been prominently investigated as potent nicotinic acetylcholine receptor (nAChR) agonists.[2] These receptors are involved in a variety of neurological processes, and their modulation holds promise for the treatment of cognitive disorders and neurodegenerative diseases.[2]
Azaspiro[3.3]heptane: Bioisosteres of Piperidine with Improved Properties
The compact and rigid azaspiro[3.3]heptane scaffold has emerged as a valuable bioisostere for the ubiquitous piperidine ring. Its introduction into drug candidates has been shown to enhance metabolic stability and reduce intrinsic clearance. This makes it an attractive option for overcoming pharmacokinetic challenges in drug development.
Oxazaspirocycles: Fine-Tuning Physicochemical Properties
The incorporation of an oxygen atom into the spirocyclic framework, as seen in oxazaspiro[4.5]decanes and other related structures, provides an effective strategy for modulating physicochemical properties. These scaffolds often exhibit lower lipophilicity and can introduce additional hydrogen bond acceptor capabilities, which can be advantageous for target engagement and improving ADME profiles. For instance, 1-oxa-4-thiaspiro[4.5]decane derivatives have been explored as potent and selective 5-HT1A receptor agonists.[4]
Spiro-hydantoins and Spiro-succinimides: Versatility in Biological Activity
Spiro-hydantoin and spiro-succinimide derivatives represent another important class of spirocyclic compounds with a broad range of biological activities. These scaffolds have been incorporated into molecules with anticonvulsant, anticancer, and anti-inflammatory properties. The spirocyclic nature of these compounds provides a rigid framework for the presentation of key pharmacophoric features.
Experimental Protocols: A Guide to Evaluation
To facilitate the direct comparison of different spirocyclic scaffolds, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize these compounds.
Sigma-1 (σ₁) Receptor Binding Assay
This assay determines the affinity of a compound for the σ₁ receptor.
Materials:
-
Membrane preparations from cells overexpressing the human σ₁ receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the test compound at various concentrations, the radioligand, and the membrane preparation in the assay buffer.
-
Incubate the plate at 37°C for 150 minutes to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of haloperidol.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve and determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiac liability.
Materials:
-
Mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells).
-
Extracellular and intracellular recording solutions.
-
Test compounds and positive controls (e.g., dofetilide).
-
Automated patch-clamp system.
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Harvest the cells and prepare a single-cell suspension.
-
Load the cells and the test compounds into the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Apply the test compound at various concentrations and measure the inhibition of the hERG current.
-
Generate a concentration-response curve to determine the IC₅₀ value.
Determination of Physicochemical Properties
LogP/LogD (Shake-Flask Method):
-
Prepare a solution of the test compound in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD).
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5]
pKa (UV-Metric or Potentiometric Titration):
-
UV-Metric Method: Measure the UV absorbance of the compound in a series of buffers with a wide range of pH values. The change in absorbance as a function of pH can be used to determine the pKa.[5]
-
Potentiometric Titration: Titrate a solution of the compound with a strong acid or base and monitor the pH. The pKa can be determined from the inflection point of the titration curve.
Synthesis of Spirocyclic Scaffolds: Building the Core
The synthetic accessibility of a scaffold is a critical factor in its utility in drug discovery. A variety of synthetic strategies have been developed to construct these three-dimensional architectures.
General Synthetic Approach for this compound Derivatives
Caption: Synthetic strategies for this compound.
General Synthetic Approach for Azaspiro[3.3]heptane Derivatives
Caption: Synthesis of the Azaspiro[3.3]heptane core.
Conclusion: A Diverse Toolkit for Modern Drug Discovery
The exploration of spirocyclic scaffolds has significantly expanded the toolkit of medicinal chemists, providing a powerful means to navigate beyond the confines of "flat" chemistry. This compound has established itself as a privileged scaffold, particularly for CNS targets, due to its favorable physicochemical properties and synthetic accessibility. However, the comparative analysis with other spirocyclic systems reveals a rich and diverse landscape of molecular architectures, each with its own unique advantages.
The smaller, more rigid azaspiro[3.3]heptane offers a compelling strategy for improving metabolic stability, while the inclusion of heteroatoms in oxazaspirocycles provides a handle for fine-tuning polarity and solubility. The distinct pharmacological profiles of azaspiro[4.4]nonane and this compound derivatives underscore the subtle yet profound impact of ring size and conformation on target selectivity.
Ultimately, the choice of a spirocyclic scaffold will be dictated by the specific therapeutic target and the desired drug-like properties. This guide provides a framework for making informed decisions, empowering researchers to harness the full potential of these three-dimensional structures in the design of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 8-Azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Azaspiro[4.5]decane derivatives as sigma-1 (σ1) receptor ligands, offering a valuable resource for researchers in neuropharmacology and drug discovery. The σ1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. The this compound scaffold has shown significant potential in the development of potent and selective σ1 receptor ligands.
Performance Comparison: Binding Affinity of this compound Derivatives and Reference Ligands
The following table summarizes the in vitro binding affinities (Ki) of several this compound derivatives for the σ1 receptor, compared with established reference ligands. Lower Ki values indicate higher binding affinity.
| Compound | Class | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |
| This compound Derivatives | ||||
| Compound 1 | 1-Oxa-8-azaspiro[4.5]decane Derivative | 0.47 | - | - |
| Compound 2 | 1-Oxa-8-azaspiro[4.5]decane Derivative | 12.1 | - | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane Derivative | 5.4 ± 0.4 | >162 | ~30 |
| Reference Ligands | ||||
| (+)-Pentazocine | Agonist | 1.7 - 3.0 | 1390 | ~463 - 818 |
| Haloperidol | Antagonist | 0.90 - 6.60 | 7.93 - 125 | 4 - 30 |
| PRE-084 | Agonist | 2.2 | 4300 | ~1955 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these ligands are provided below.
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for the σ1 receptor.[1][2][3][4]
Objective: To determine the inhibition constant (Ki) of a test compound for the σ1 receptor.
Materials:
-
Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand).
-
Membrane Preparation: Guinea pig brain or liver membranes, or cell lines expressing the σ1 receptor (e.g., HEK-293).
-
Test Compounds: this compound derivatives and reference ligands.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the assay buffer, membrane preparation (typically 100-200 µg of protein), a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value, e.g., 5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competing ligand.
-
Non-specific binding: Radioactivity in the presence of a high concentration of a competing ligand (e.g., 10 µM haloperidol).
-
Specific binding: Total binding - non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neuroprotection Assay in HT22 Cells
This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress, a process in which σ1 receptors are implicated.[5]
Objective: To evaluate the neuroprotective effects of this compound derivatives.
Materials:
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Glutamate (B1630785) solution.
-
Test Compounds.
-
MTT or similar cell viability reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Glutamate Challenge: Add glutamate (typically 5 mM) to the wells to induce oxidative stress and cell death.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. The viable cells will convert MTT to formazan (B1609692). Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Express cell viability as a percentage of the control (untreated) cells.
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling Pathway
The σ1 receptor is a ligand-operated chaperone protein that resides at the MAM. Under resting conditions, it is associated with the Binding Immunoglobulin Protein (BiP). Upon stimulation by agonists or cellular stress, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and receptors, to modulate their activity. A key function is the regulation of calcium (Ca2+) signaling between the endoplasmic reticulum (ER) and mitochondria.
Caption: Sigma-1 Receptor Signaling Pathway at the ER-Mitochondria Interface.
Experimental Workflow for Ligand Validation
The validation of a novel this compound derivative as a σ1 receptor ligand typically follows a multi-step process, from initial screening to in vivo efficacy studies.
Caption: A Generalized Experimental Workflow for the Validation of Sigma-1 Receptor Ligands.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Battle of Scaffolds: 8-Azaspiro[4.5]decane vs. Piperidine in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. This guide provides a comprehensive comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds: the rigid, three-dimensional 8-Azaspiro[4.5]decane and the ubiquitous, flexible piperidine (B6355638). By examining their physicochemical properties, biological activities, and pharmacokinetic profiles through supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection.
The piperidine ring, a six-membered heterocycle, is one of the most prevalent structural motifs in approved pharmaceuticals, valued for its synthetic tractability and its ability to confer favorable properties such as high chemical stability and the modulation of lipophilicity and water solubility.[1] In contrast, the this compound scaffold, featuring a spirocyclic fusion of a cyclopentane (B165970) and a piperidine ring, offers a more rigid and three-dimensionally complex structure. This rigidity can be advantageous in locking in a bioactive conformation, potentially leading to enhanced potency and selectivity for its biological target.
This guide will delve into a quantitative comparison of these two scaffolds, present detailed experimental protocols for key assays, and visualize critical biological pathways and structure-activity relationships.
Physicochemical Properties: A Tale of Two Structures
The fundamental physicochemical characteristics of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for the parent scaffolds and representative derivatives.
| Property | This compound | Piperidine |
| Molecular Formula | C₉H₁₇N | C₅H₁₁N |
| Molecular Weight ( g/mol ) | 139.24 | 85.15 |
| logP (calculated) | 2.3 | 0.8 |
| pKa | Not readily available | 11.22 |
| Aqueous Solubility | Data not readily available | Miscible |
Note: Data for the parent scaffolds are provided where available. Specific derivatives will exhibit a range of values for these properties.
Biological Activity: A Focus on the Sigma-1 Receptor
Both this compound and piperidine scaffolds have been extensively utilized in the development of ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of neurological disorders.[2] A comparative analysis of the binding affinities (Ki) of representative compounds highlights the potential of each scaffold.
| Compound | Scaffold | σ1 Receptor Ki (nM) |
| Compound 1 | 8-Oxa-8-azaspiro[4.5]decane derivative | 0.47 |
| Compound 2 | 8-Oxa-8-azaspiro[4.5]decane derivative | 12.1 |
| Compound 3 (a 4-methylpiperidine (B120128) derivative) | Piperidine | 0.34 - 1.18 |
| Compound 4 (a 4-phenylpiperazine derivative with piperidine moiety) | Piperidine | 3.2 |
| Compound 5 (a piperidine derivative) | Piperidine | 3.64 |
Data sourced from multiple studies for illustrative comparison.[2][3][4][5]
The data suggests that both scaffolds are capable of producing high-affinity ligands for the sigma-1 receptor. The rigid nature of the this compound scaffold can be leveraged to achieve potent binding, while the versatility of the piperidine scaffold allows for extensive structure-activity relationship (SAR) exploration to optimize affinity.
Pharmacokinetic Profile: In Vitro and In Vivo Considerations
A favorable pharmacokinetic profile is essential for a drug candidate's success. The metabolic stability and permeability of compounds based on these scaffolds are critical parameters.
| Parameter | This compound Derivatives | Piperidine Derivatives |
| Metabolic Stability (in vitro) | Generally show good stability in human and mouse microsomes.[6] | Stability is highly dependent on the substitution pattern.[1] |
| Bioavailability (in vivo) | Some derivatives exhibit good oral bioavailability (e.g., ≥35%).[6] | Varies widely depending on the specific drug; for example, Fentanyl has an oral bioavailability of 35%.[7] |
Experimental Protocols
For researchers seeking to replicate or build upon the findings presented, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where 50% of the compound is in its ionized form.
Protocol 2: Measurement of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a glass vial.
-
Equilibration: Cap the vial and shake it for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Prepare a separate solution of the NADPH-regenerating system.
-
Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM) and the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Visualizing Biological Pathways and Structure-Activity Relationships
To further aid in the understanding of the biological context and design principles related to these scaffolds, the following diagrams are provided.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: In Vitro Metabolic Stability Assay Workflow.
Caption: Key SAR features for Piperidine Sigma-1 Ligands.
Conclusion
Both the this compound and piperidine scaffolds offer distinct advantages in the design of novel therapeutics. The piperidine ring provides a well-validated, synthetically accessible, and versatile platform for drug discovery, with a vast chemical space already explored.[8] Its flexibility allows for adaptation to a wide range of biological targets.
The this compound scaffold, with its inherent rigidity and three-dimensionality, presents an opportunity to design highly potent and selective ligands by pre-organizing the pharmacophoric elements in a favorable conformation for target binding. This can lead to improved potency and a reduction in off-target effects. However, the synthetic complexity may be greater compared to simple piperidine derivatives.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational dataset and a methodological framework to aid researchers in making this critical decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. Sigma Receptors [sigmaaldrich.com]
A Comparative Guide to the Receptor Selectivity of 8-Azaspiro[4.5]decane-based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds targeting the central nervous system. This guide provides a comparative assessment of the receptor selectivity of key this compound-based compounds, focusing on their interactions with dopamine (B1211576), serotonin, and opioid receptors. The information presented herein is intended to aid researchers in understanding the structure-activity relationships of this important chemical class and to inform the design of novel therapeutic agents with improved selectivity and efficacy.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected this compound-based compounds for various G-protein coupled receptors. Lower Ki values indicate higher binding affinity. This data, compiled from multiple sources, highlights the diverse selectivity profiles achievable with modifications to the this compound core.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Buspirone (B1668070) | 5-HT1A | 14 | [1] |
| Dopamine D2 | 450 | [2] | |
| Dopamine D3 | ~98 | [3] | |
| Dopamine D4 | ~29 | [3] | |
| 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione | 5-HT1A | equipotent to Buspirone | [4] |
| "Kaspar" (8-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione) | 5-HT1A | Potent ligand | [5] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1) | δ-Opioid (DOR) | Submicromolar affinity | [6] |
| µ-Opioid (MOR) | 9.6-fold lower affinity than DOR | [6] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The determination of binding affinities is crucial for assessing receptor selectivity. The following are detailed methodologies for radioligand binding assays for key receptors targeted by this compound-based compounds.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor using [3H]-Spiperone.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Spiperone (specific activity ~15-25 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Test Compounds: Serial dilutions of the this compound-based compounds.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine in a final volume of 0.2 mL:
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Serotonin 5-HT1A Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor using [3H]8-OH-DPAT.
Materials:
-
Receptor Source: Membranes from rat brain raphe area or cells expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Non-specific Binding Control: 5-HT (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Test Compounds: Serial dilutions of the this compound-based compounds.
-
Filtration and Scintillation Equipment: As described for the D2 receptor assay.
Procedure:
-
Membrane Preparation: Dissect and homogenize the brain tissue or harvest cells. Centrifuge to isolate the membrane fraction, wash, and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:
-
Assay buffer.
-
Test compound at various concentrations.
-
[3H]8-OH-DPAT at a final concentration of 0.25 nM.
-
Membrane preparation.
-
For non-specific binding, add 5-HT.
-
-
Incubation: Incubate the plate for 90 minutes at 25°C.
-
Filtration and Quantification: Follow the same procedure as described for the D2 receptor assay.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Ki values.
Radioligand Binding Assay for δ-Opioid Receptor
This protocol details a competitive binding assay for the δ-opioid receptor using [3H]naltrindole.
Materials:
-
Receptor Source: Homogenized rat brain tissue or membranes from cells expressing the human δ-opioid receptor.
-
Radioligand: [3H]naltrindole (specific activity ~30-50 Ci/mmol).
-
Non-specific Binding Control: Naltrindole (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4.[3]
-
Test Compounds: Serial dilutions of the this compound-based compounds.
-
Filtration and Scintillation Equipment: As described previously.
Procedure:
-
Membrane Preparation: Prepare membranes from brain tissue or cells as previously described.
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer.
-
Test compound at various concentrations.
-
[3H]naltrindole at a final concentration of approximately 30 pM.[4]
-
Membrane preparation.
-
For non-specific binding, add unlabeled naltrindole.
-
-
Incubation: Incubate the plate for 90 minutes at 25°C.[4]
-
Filtration and Quantification: Follow the same procedure as described for the D2 receptor assay.
-
Data Analysis: Analyze the data as described for the D2 receptor assay to determine the Ki values.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways for the receptors discussed and a generalized workflow for the radioligand binding assays.
Figure 1. A generalized workflow for a competitive radioligand binding assay.
Figure 2. Simplified signaling pathway of the Dopamine D2 receptor.
Figure 3. Simplified signaling pathway of the Serotonin 5-HT1A receptor.
Figure 4. Simplified signaling pathway of the Delta-Opioid receptor.
References
- 1. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of 8-Azaspiro[4.5]decane M1 Muscarinic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vivo evaluation of 8-Azaspiro[4.5]decane M1 muscarinic agonists, with a focus on their efficacy in rodent models of cognitive impairment and their associated cholinergic side effect profiles. The performance of these compounds is benchmarked against other notable M1-preferring agonists and positive allosteric modulators (PAMs). All quantitative data are summarized for direct comparison, and detailed experimental methodologies are provided.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine (B1216132) receptor (M1R), a Gq-protein coupled receptor, initiates a signaling cascade crucial for cognitive processes such as learning and memory. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to downstream cellular responses that modulate neuronal excitability and synaptic plasticity.
Comparative Efficacy of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta-Opioid Receptor Agonists
A Guide for Drug Development Professionals
The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a significant therapeutic target for managing chronic pain, depression, and anxiety.[1][2] Unlike µ-opioid receptor (MOR) agonists, which are associated with severe side effects like respiratory depression and addiction, DOR agonists present a potentially safer therapeutic profile.[3] However, the clinical development of DOR agonists has been challenging, with early candidates like SNC80 showing pro-convulsant effects.[4][5][6] This has spurred the search for novel chemotypes with improved pharmacological properties.
Recently, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel class of selective DOR agonists.[7][8][9] This guide provides an objective comparison of this new chemotype against established non-peptide DOR agonists, SNC80 and KNT-127, supported by experimental data and detailed protocols.
Comparative Analysis of Receptor Binding and Functional Activity
The efficacy of a DOR agonist is determined by its binding affinity, selectivity for the DOR over other opioid receptors (MOR and KOR), and its ability to initiate downstream signaling.
Receptor Binding Affinity and Selectivity
Binding affinity (Ki) measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher affinity. Selectivity is crucial for minimizing off-target effects. The newly identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative (TSD-1) demonstrates sub-micromolar affinity for the DOR and exhibits significant selectivity over MOR and KOR.[9]
| Compound | DOR Ki (nM) | MOR Ki (nM) | KOR Ki (nM) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) |
| TSD-1 | 280 | 2700 | >10,000 | ~10-fold | >35-fold |
| SNC80 | 1.78[10] | >3500 | >10,000 | ~2000-fold | >5600-fold |
| KNT-127 | 0.16[11] | 21.3[11] | 153[11] | ~133-fold | ~956-fold |
| Table 1: Comparative receptor binding affinities and selectivities for TSD-1, SNC80, and KNT-127. Data for TSD-1 is representative of the novel chemotype as reported in recent literature.[9] |
Functional Activity: G-Protein Activation
Upon activation by an agonist, the DOR couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The potency (EC50) and efficacy (Emax) of an agonist in this pathway are critical measures of its functional activity. The TSD-1 compound acts as a partial agonist in cAMP inhibition assays and is noted to be slightly biased toward G-protein signaling with lower β-arrestin recruitment, a profile sought to avoid the adverse effects seen with agonists like SNC80.[6][7][8]
| Compound | EC50 (nM) (cAMP Inhibition) | Emax (%) (cAMP Inhibition) |
| TSD-1 | 330 | 78 |
| SNC80 | 3.7 | 99 |
| KNT-127 | 1.1 | 100 |
| Table 2: Comparative functional potency and efficacy in cAMP inhibition assays. Data for TSD-1 is from studies on the novel chemotype.[9] Data for SNC80 and KNT-127 are representative values from functional assays.[12] |
Signaling and Experimental Visualizations
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the delta-opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
Radioligand: [³H]DPDPE or [³H]naltrindole (a selective DOR antagonist).
-
Test Compound: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the incubation buffer.
-
Reaction Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Initiation: Add cell membrane preparation (5-10 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: cAMP Inhibition Functional Assay
This assay measures the ability of a DOR agonist to inhibit adenylyl cyclase activity.
Materials:
-
Cell Line: DOR-expressing cells (e.g., CHO-DOR).
-
Assay Medium: Serum-free medium (e.g., DMEM/F12).
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[14]
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative.
-
cAMP Detection Kit: HTRF, luminescence (e.g., GloSensor), or ELISA-based kits.
Procedure:
-
Cell Plating: Plate DOR-expressing cells in a 96-well or 384-well plate and grow to confluence.
-
Serum Starvation: Prior to the assay, starve the cells in serum-free medium for at least 4 hours.[14]
-
Compound Addition: Add serial dilutions of the test compound (prepared in stimulation buffer) to the cells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the negative control) to stimulate cAMP production.[14]
-
Incubation: Incubate the plate for 10-30 minutes at 37°C.[1][14]
-
Lysis and Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.
-
Data Analysis: The signal is inversely proportional to the agonist's activity. Plot the signal against the log concentration of the test compound. Determine the EC50 (concentration for 50% of the maximal inhibition) and Emax (maximal inhibition relative to a reference full agonist) from the resulting dose-response curve.
Conclusion
The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives marks a significant advancement in the pursuit of safer and more effective DOR-targeted therapies.[7] While established agonists like SNC80 and KNT-127 offer high potency, the novel TSD chemotype presents a promising profile characterized by good selectivity and a functional bias towards G-protein signaling over β-arrestin recruitment.[8][9] This profile may translate to a reduced risk of the adverse effects, such as convulsions, that have hindered the clinical progression of earlier DOR agonists.[3][6] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNC-80 - Wikipedia [en.wikipedia.org]
- 5. The delta opioid receptor agonist, SNC80, has complex, dose-dependent effects on pilocarpine-induced seizures in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities | MDPI [mdpi.com]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Spirocyclic Amides to Mu-Opioid Receptors: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various spirocyclic amide derivatives to the mu-opioid receptor (μOR), supported by experimental data. The information is intended to aid in the research and development of novel opioid receptor modulators.
Introduction to Spirocyclic Amides in Opioid Research
Spirocyclic scaffolds, particularly those incorporating a piperidine (B6355638) moiety, are of significant interest in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs), including the opioid receptor family. This guide focuses on a series of N-substituted spiro-piperidine amides and their comparative binding performance at the mu-opioid receptor, a primary target for analgesic drugs.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities of a series of N-substituted spiro-piperidine analogs for the mu-opioid receptor. The data highlights how modifications to the N-substituent influence the binding affinity (Ki).
| Compound ID | R Group | mu-Opioid Ki (nM) |
| 1a | -CH2-cyclopropane | >1000 |
| 1b | -CH2-cyclobutane | >1000 |
| 1c | -CH2-cyclopentane | >1000 |
| 1d | -CH2-cyclohexane | >1000 |
Data sourced from a comparative analysis of spiro-piperidine ligand derivatives[1].
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Radioligand Competition Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of test compounds (spirocyclic amides) for the mu-opioid receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: A tritiated mu-opioid receptor antagonist with high affinity, such as [³H]-Diprenorphine or a selective agonist like [³H]-DAMGO.
-
Test Compounds: Spirocyclic amides of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity opioid ligand like naloxone.
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparations on ice.
-
Resuspend the membranes in ice-cold incubation buffer to a desired protein concentration (e.g., 10-20 µg of protein per well).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the spirocyclic amide test compounds in incubation buffer.
-
In a 96-well plate, add the following to the appropriate wells:
-
Total Binding: Incubation buffer, radioligand, and vehicle (solvent for test compounds).
-
Non-specific Binding: Incubation buffer, radioligand, and a high concentration of the non-labeled ligand (e.g., naloxone).
-
Competition Binding: Incubation buffer, radioligand, and varying concentrations of the test compound.
-
-
Add the cell membrane suspension to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Comparative Binding Affinity of Spirocyclic Amides at Mu-Receptor
Caption: All tested spirocyclic amides showed low binding affinity.
References
Evaluating the Metabolic Stability of Azaspirocycles: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The drive to create safer and more effective drugs has led medicinal chemists to explore beyond flat, two-dimensional molecules. Azaspirocycles, with their rigid, three-dimensional structures, have emerged as a promising class of scaffolds. Their unique architecture can significantly enhance a compound's pharmacological profile by improving target selectivity and physicochemical properties. A key advantage often observed is their enhanced metabolic stability, which can lead to a longer duration of action and a more predictable pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of various azaspirocycles, supported by experimental data and detailed protocols.
The Advantage of Three-Dimensionality
Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical properties and pharmacokinetic profiles.[1] Spirocyclic scaffolds are at the forefront of this "escape from flatland" in drug discovery.[2] The inherent rigidity of the spirocyclic system can lock the conformation of a molecule, optimizing the orientation of binding elements in a controlled manner, which can lead to improved efficacy and selectivity.[1]
Comparative Metabolic Stability of Azaspirocycles
The metabolic stability of a drug candidate is a critical factor in its development, as it influences its half-life and bioavailability.[3] In vitro assays using liver microsomes or hepatocytes are standard methods for an early assessment of a compound's susceptibility to metabolism.[4] The data presented below compares the metabolic stability of various azaspirocycles with their non-spirocyclic counterparts. Intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes; a lower CLint value indicates greater stability.
| Scaffold | Test System | Intrinsic Clearance (CLint) (μL/min/mg) | Half-life (t1/2) (min) | Reference(s) |
| Azaspiro[3.3]heptane Analogs vs. Piperidine (B6355638) | ||||
| N-Aryl-piperidine | Human Liver Microsomes | 14 | - | [5] |
| N-Aryl-2-azaspiro[3.3]heptane | Human Liver Microsomes | 53 | 31 | [5] |
| N-Aryl-1-azaspiro[3.3]heptane | Human Liver Microsomes | 32 | 52 | [5] |
| Spirocyclic Analogs in Drug Candidates | ||||
| Sonidegib (contains piperazine) | Human Liver Microsomes | 18 | 93 | [6] |
| trans-Spiro[3.3]heptane analog | Human Liver Microsomes | 36 | 47 | [6] |
| cis-Spiro[3.3]heptane analog | Human Liver Microsomes | 156 | 11 | [6] |
| Azabicyclo[3.1.0]hexane vs. Piperazine Analog | ||||
| PBTZ169 (piperazine-containing) | Mouse Liver Microsomes | - | - | [7] |
| Compound 5 (azabicyclo[3.1.0]hexane) | Mouse Liver Microsomes | Lower than PBTZ169 | - | [7] |
| PBTZ169 (piperazine-containing) | Human Liver Microsomes | - | - | [7] |
| Compound 5 (azabicyclo[3.1.0]hexane) | Human Liver Microsomes | Lower than PBTZ169 | - | [7] |
Note: The table above is a summary of data from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Generally, the incorporation of a spirocyclic moiety, particularly smaller, strained rings like in azaspiro[3.3]heptane, can lead to improved metabolic stability compared to more flexible, non-spirocyclic analogs like piperidine.[2][8] However, the exact impact is highly dependent on the specific substitution pattern and the overall molecular context.[6] For instance, some studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane can in some cases decrease metabolic stability.[5]
Experimental Protocols
Objective comparisons of metabolic stability require standardized experimental procedures. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an early indication of its potential in vivo clearance rate.[2]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Control compounds (high and low clearance)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system to the pre-warmed incubation mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the following equation: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
In Vivo Pharmacokinetic Study in Rodents
In vivo studies are crucial to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[9]
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration in rats.
Materials:
-
Test compound
-
Vehicle for dosing (e.g., saline, PEG400)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
For intravenous (IV) administration, administer the test compound as a bolus dose into the tail vein.
-
For oral (PO) administration, administer the test compound using a gavage needle.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the test compound versus time for both IV and PO routes.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations were created using Graphviz (DOT language).
The above diagram illustrates a typical workflow for assessing the metabolic stability of new chemical entities, starting from in vitro screening to in vivo pharmacokinetic studies and iterative lead optimization.
This diagram depicts the primary Phase I metabolic pathways for a generic N-alkylated azaspirocycle. The two main routes shown are N-dealkylation, which proceeds through an unstable hydroxylated intermediate, and direct oxidation of a carbon-hydrogen bond on one of the rings.[8] Both reactions are typically catalyzed by cytochrome P450 (CYP) enzymes.[6]
Conclusion
The strategic incorporation of azaspirocyclic scaffolds is a valuable tool in modern drug discovery for enhancing metabolic stability and other key drug-like properties. Their rigid, three-dimensional nature offers a distinct advantage over traditional flat aromatic systems.[1][2] As demonstrated by the comparative data, while not a universal solution, azaspirocycles frequently exhibit improved metabolic stability, leading to more favorable pharmacokinetic profiles. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these promising scaffolds, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
- 1. N-Dealkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic fate of 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (mepirizole, DA-398) in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic N-Dealkylation and N-Oxidation | Encyclopedia MDPI [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 8-Azaspiro[4.5]decane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-Azaspiro[4.5]decane (CAS No. 176-64-7), a spirocyclic amine, emphasizing operational and logistical planning.
Immediate Safety and Handling Precautions
This compound is a hazardous substance requiring careful handling to prevent adverse health effects. Based on available safety data, this compound is corrosive and can cause severe skin burns and eye damage.[1] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or long-sleeved clothing. In cases of potential splashing, additional protective clothing may be necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 176-64-7 | [1] |
| Molecular Formula | C₉H₁₇N | [1] |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Hazard Statements | Causes severe skin burns and eye damage. Causes serious eye damage. | [1] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is critical and must be conducted in accordance with local, state, and federal regulations. As a nitrogen-containing heterocyclic compound and a spirocyclic amine, it falls under specific hazardous waste categories.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated solutions, and any grossly contaminated lab materials (e.g., gloves, absorbent pads).
-
Segregate from Other Waste: It is crucial to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Do not mix with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.
Step 2: Proper Waste Containment and Labeling
-
Select Appropriate Containers: Use containers that are compatible with amines. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are generally suitable. Ensure the container is in good condition with a secure, leak-proof lid.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components in the waste mixture.
Step 3: On-site Storage
-
Designated Storage Area: Store the sealed waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Avoid Incompatibles: Ensure the storage area is free from incompatible substances.
Step 4: Professional Disposal
The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.
-
Contact a Licensed Waste Disposal Company: Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal.[2]
-
Disposal Methods: The primary methods for the disposal of amine waste are:
-
Controlled Incineration: This is a common and effective method for destroying organic chemical waste. The process should include flue gas scrubbing to neutralize harmful combustion products.[3]
-
Chemical Destruction Plant: A licensed facility will have the capability to treat and neutralize the chemical waste in a controlled and environmentally sound manner.[3]
-
Important Note: Under no circumstances should this compound be disposed of down the drain or in regular trash. This can lead to severe environmental contamination and is likely a violation of regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Azaspiro[4.5]decane (CAS No. 176-64-7). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Immediate Safety Information
This compound is a colorless liquid that poses significant health risks. According to safety data, it is a corrosive substance that can cause severe skin burns and serious eye damage.
Key Hazard Information:
| Hazard Statement | GHS Pictogram | Signal Word |
| Causes severe skin burns and eye damage. | Corrosion | Danger |
| Causes serious eye damage. |
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, stringent use of appropriate personal protective equipment is mandatory.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber), a lab coat, and closed-toe shoes are required. Ensure gloves are inspected before use and disposed of properly after handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational and Handling Plan
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 0-8 °C.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Handle this chemical exclusively under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Emergency Procedures
| Exposure Scenario | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal. |
Disposal Plan
All waste materials, including empty containers and contaminated PPE, must be disposed of as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific disposal protocols in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
